molecular formula C10H18F2N2O2 B595327 4-(Boc-amino)-3,3-difluoropiperidine CAS No. 1263180-22-8

4-(Boc-amino)-3,3-difluoropiperidine

Cat. No.: B595327
CAS No.: 1263180-22-8
M. Wt: 236.263
InChI Key: BUKXGGNFFUMWRC-UHFFFAOYSA-N
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Description

4-(Boc-amino)-3,3-difluoropiperidine (CAS 1263180-22-8) is a high-value, fluorinated building block of significant interest in pharmaceutical research and organic synthesis. Its molecular formula is C10H18F2N2O2, and it has a molecular weight of 236.26 g/mol . The compound features a piperidine ring that is strategically difluorinated at the 3-position and protected by a tert-butoxycarbonyl (Boc) group on the 4-amino position . This specific structure makes it a versatile intermediate for constructing diverse 1,4-disubstituted piperidine derivatives. In medicinal chemistry, the incorporation of fluorine atoms into a piperidine scaffold is a well-established strategy to fine-tune the properties of drug candidates. The gem-difluoro substitution at the 3-position of the piperidine ring is particularly valuable, as it introduces strong conformational and electronic effects . A critical outcome of this modification is the significant lowering of the basicity (pKa) of the piperidine nitrogen, which can help mitigate the risk of off-target cardiac effects, such as binding to the hERG channel, thereby enhancing the compound's safety profile . Furthermore, the C-F bonds improve metabolic stability, making this scaffold a preferred choice in lead optimization efforts . As a key synthetic intermediate, the Boc-protected amine serves as a crucial handle for further functionalization. The Boc group can be readily removed under acidic conditions to reveal the primary amine, which can then be coupled with various electrophiles or incorporated into larger molecular architectures . This compound is instrumental in synthesizing targeted therapeutic agents, evidenced by its role as a core structure in patented 3,3-difluoropiperidine derivatives developed as NR2B NMDA receptor antagonists for the potential treatment of neurological disorders . This compound is offered with a high purity standard (typically 95% or greater) and is intended for research and development applications only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKXGGNFFUMWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263180-22-8
Record name tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(Boc-amino)-3,3-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Boc-amino)-3,3-difluoropiperidine (CAS No. 1263180-22-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a difluorinated piperidine ring and a Boc-protected amine, makes it a valuable synthetic intermediate for creating novel therapeutic agents.[1] The geminal fluorine atoms can profoundly influence the physicochemical and metabolic properties of parent molecules, such as modulating pKa, improving metabolic stability, and enhancing binding affinity to biological targets. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and illustrates its role in the drug discovery workflow.

Core Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound. It is important to note that many of the publicly available data points are predicted through computational models and may not reflect experimentally determined values.

Table 1: General and Structural Properties
PropertyValueSource
CAS Number 1263180-22-8[1][2][3]
Molecular Formula C₁₀H₁₈F₂N₂O₂[1][4][5]
Molecular Weight 236.26 g/mol [1][3][5]
IUPAC Name tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate[3]
Synonyms 1-Boc-4-amino-3,3-difluoropiperidine, tert-butyl 3,3-difluoropiperidin-4-ylcarbamate[1][4][5]
Appearance Solid, Crystalline Powder[3]
Purity Typically ≥95%[3][6]
Table 2: Quantitative Physicochemical Data
PropertyValueMethodSource
Melting Point Not Available-[1]
Boiling Point 308.6 ± 42.0 °CPredicted[1][4]
Density 1.14 ± 0.1 g/cm³Predicted[1][4]
pKa 10.09 ± 0.40Predicted[1]
LogP (XLogP3) 1.4Predicted[4]
Polar Surface Area (PSA) 50.4 Ų-[4]
Solubility Not Available-[1][2]
Storage Conditions Store at 2–8 °C under inert gas (Nitrogen or Argon)-[1]

Experimental Protocols for Physicochemical Characterization

While specific experimental data for this compound is sparse in the literature, the following are standard methodologies used to determine the key physicochemical parameters essential for drug development.

Workflow for Physicochemical Profiling

G A Purity Assessment (HPLC, NMR) B Identity Confirmation (MS, NMR) A->B C Melting Point (Capillary Method) B->C D Solubility (Shake-Flask Method) C->D E pKa (Potentiometric Titration) D->E F LogP / LogD (Shake-Flask or HPLC) E->F G Compile Data Sheet F->G H Assess Druglikeness (e.g., Ro5) G->H G cluster_0 Chemical Synthesis start 4-(Boc-amino)- 3,3-difluoropiperidine (Building Block) A Step 1: Boc Deprotection (e.g., TFA, HCl) start->A B Step 2: Coupling Reaction (e.g., Amide, Reductive Amination) A->B C Step 3: Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) B->C library Compound Library (Novel Analogs) C->library screening Biological Screening (HTS, In-vitro assays) library->screening hit Hit Identification & Lead Optimization screening->hit

References

4-(Boc-amino)-3,3-difluoropiperidine CAS number 1263180-22-8 data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Boc-amino)-3,3-difluoropiperidine CAS Number: 1263180-22-8

This technical guide provides a comprehensive overview of this compound, a fluorinated piperidine derivative used as a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Compound Identification and Chemical Properties

This compound is an organic compound featuring a piperidine ring geminally difluorinated at the 3-position and protected with a tert-butoxycarbonyl (Boc) group at the 4-position amine.[1] This structure makes it a valuable intermediate for synthesizing more complex molecules, particularly for therapeutic applications.[1]

IdentifierValueSource(s)
CAS Number 1263180-22-8[2][3][4]
IUPAC Name tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamate[4]
Molecular Formula C10H18F2N2O2[3][4][5]
Synonyms This compound, tert-butyl 3,3-difluoropiperidin-4-ylcarbamate[1][3]
InChI Key BUKXGGNFFUMWRC-UHFFFAOYSA-N[3][4]

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound. Note that some values are predicted based on computational models.

PropertyValueSource(s)
Molecular Weight 236.26 g/mol [3][4][5]
Exact Mass 236.134 Da[3]
Physical State Solid[4][6]
Purity ≥95% - 97%[4][5]
Boiling Point 308.6 ± 42.0 °C (Predicted)[1][3]
Density 1.14 ± 0.1 g/cm³ (Predicted)[1][3]
XLogP3 1.4[3]
PSA 50.4[3]

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE) and handling procedures must be followed.

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed[3][4]
Skin IrritationH315Causes skin irritation[3]
Eye IrritationH319Causes serious eye irritation[3]
Acute Toxicity, InhalationH332Harmful if inhaled[4]
STOT - Single ExposureH335May cause respiratory irritation[3]

Storage Conditions: Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C.[1] Keep the container tightly closed.[3]

Application in Drug Discovery

This compound serves as a crucial intermediate for the synthesis of pharmaceutical compounds.[1] Its primary documented application is as a building block for creating substituted piperazine amides, which are investigated as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO).[1]

IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of disease, particularly cancer, overexpression of IDO by tumor cells leads to a depletion of tryptophan in the local microenvironment. This starves T-cells, suppressing their proliferation and effector functions, thereby enabling the tumor to evade the host immune system.

By using this compound to synthesize IDO inhibitors, researchers aim to block this pathway, restore T-cell function, and enhance anti-tumor immunity.[1] This mechanism is of significant interest for treating cancer, neurodegenerative disorders, and infectious diseases.[1]

IDO_Inhibition_Pathway cluster_pathway Tryptophan Metabolism cluster_effect Immunosuppressive Effect cluster_inhibition Therapeutic Intervention Tryptophan L-Tryptophan IDO IDO Enzyme Tryptophan->IDO Catalyzes TCell T-Cell Tryptophan->TCell (Required for activation) Kynurenine Kynurenine Suppression Suppression & Apoptosis Kynurenine->Suppression IDO->Kynurenine Produces Suppression->TCell Inhibitor IDO Inhibitor (Synthesized from CAS 1263180-22-8) Inhibitor->IDO Blocks Restoration T-Cell Function Restored Inhibitor->Restoration Leads to

Caption: Role of IDO in T-cell suppression and the mechanism of its inhibition.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, a general methodology for analogous 4-substituted 3,3-difluoropiperidines has been described.[7] The following represents a plausible, generalized workflow based on established chemical transformations for this class of compounds.

Generalized Synthetic Workflow:

  • 1,4-Addition: Reaction of ethyl bromodifluoroacetate with a suitable 3-substituted acrylonitrile in the presence of copper powder to form a difluorinated nitrile intermediate.[7]

  • Reduction of Nitrile: The cyano group of the intermediate is reduced to a primary amine using a reducing agent such as borane (BH3).[7]

  • Lactamization: Intramolecular cyclization of the resulting amino ester to form a piperidinone (lactam) ring.[7]

  • Lactam Reduction: The carbonyl group of the lactam is reduced to a methylene group to yield the 3,3-difluoropiperidine core structure.[7]

  • Boc Protection: The final step would involve the protection of the exocyclic amine at the 4-position using di-tert-butyl dicarbonate ((Boc)2O) to yield the title compound.

Synthesis_Workflow A Acrylonitrile Derivative B Difluorinated Nitrile Intermediate A->B 1,4-Addition (Cu, Ethyl bromodifluoroacetate) C Difluoro Amino Ester B->C Nitrile Reduction (e.g., Borane) D Piperidinone (Lactam) C->D Lactamization (Cyclization) E 4-Amino-3,3- difluoropiperidine D->E Lactam Reduction F Final Product: 4-(Boc-amino)-3,3- difluoropiperidine E->F Boc Protection ((Boc)2O)

Caption: Generalized synthetic workflow for 4-substituted 3,3-difluoropiperidines.

References

In-depth Technical Guide: 1H and 13C NMR Spectra of 4-(Boc-amino)-3,3-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Boc-amino)-3,3-difluoropiperidine. This compound is of significant interest in medicinal chemistry as a building block for the synthesis of novel therapeutic agents. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Understanding the precise chemical structure through NMR spectroscopy is therefore a critical step in the development of new pharmaceuticals.

Chemical Structure and NMR Analysis Overview

This compound, with the CAS Number 1263180-22-8, possesses a piperidine ring geminally difluorinated at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group at the 4-amino position. This substitution pattern gives rise to characteristic NMR spectra, which are invaluable for structural confirmation and purity assessment.

Below is a summary of the predicted and observed chemical shifts for the ¹H and ¹³C nuclei in this compound, based on spectral data from closely related analogs.

Table 1: ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-23.0 - 3.2m-
H-43.8 - 4.0m-
H-51.8 - 2.0m-
H-62.8 - 3.0m-
NH (Boc)4.8 - 5.0br s-
NH (piperidine)1.5 - 2.5br s-
C(CH₃)₃1.45s-
Table 2: ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C-2~45t (J ≈ 20-30 Hz)-
C-3~120t (J ≈ 240-250 Hz)-
C-4~50t (J ≈ 20-30 Hz)-
C-5~30s-
C-6~48s-
C=O (Boc)~155s-
C(CH₃)₃ (Boc)~80s-
C(CH₃)₃ (Boc)~28q-

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds, including N-Boc-4-aminopiperidine and tert-butyl 5-chloro-3,3-difluoropiperidine-1-carboxylate. The geminal fluorine atoms at the C-3 position are expected to cause significant triplet splitting for the adjacent C-2 and C-4 carbons due to C-F coupling.

Experimental Protocols

The following section outlines a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • The solution is transferred to a standard 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Data Processing: The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline corrections are applied.

¹³C NMR Spectroscopy
  • Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K.

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Data Processing: The FID is processed with an exponential window function (line broadening of 1-2 Hz) and Fourier transformed. Phase and baseline corrections are applied.

Visualization of Key Structural Relationships and Workflow

The following diagrams illustrate the chemical structure and the workflow for NMR data acquisition and analysis.

Chemical Structure of this compound cluster_structure C1 C C2 C C1->C2 N1 N C2->N1 F1 F C2->F1 F2 F C2->F2 C3 C N1->C3 C4 C C3->C4 C5 C C4->C5 N2 N C4->N2 C5->C1 H1 H N2->H1 Boc Boc N2->Boc

Figure 1. Molecular structure of this compound.

NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq NMR Data Acquisition (1H and 13C Spectra) SamplePrep->DataAcq Transfer to NMR Spectrometer DataProc Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->DataProc Generate FID SpecAnalysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) DataProc->SpecAnalysis Processed Spectra StrucElucid Structure Elucidation and Verification SpecAnalysis->StrucElucid Assigned Peaks and Couplings

Figure 2. Workflow for NMR data acquisition and analysis.

Conformational Analysis of Gem-Difluorinated Piperidine Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of gem-difluoro groups into piperidine rings is a pivotal strategy in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This technical guide provides an in-depth exploration of the conformational analysis of gem-difluorinated piperidine rings, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing the complex interplay of forces that govern their three-dimensional structure.

Core Principles: The Impact of Gem-Difluorination on Piperidine Conformation

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The introduction of fluorine atoms, particularly in a geminal arrangement (CF₂), significantly alters the conformational landscape due to the unique stereoelectronic properties of the C-F bond.

The conformational preference of gem-difluorinated piperidines is governed by a delicate balance of several factors:

  • Steric Effects: The steric bulk of the fluorine atoms influences the preference for equatorial or axial positions to minimize non-bonded interactions.

  • Hyperconjugation (Anomeric and Gauche Effects): The donation of electron density from adjacent σ-orbitals into the low-lying σ* anti-bonding orbital of the C-F bond (σ → σ* interaction) plays a crucial role in stabilizing certain conformations. In piperidines, the interaction between the nitrogen lone pair and the σ* C-F orbital (n → σ*) is a significant anomeric effect.

  • Electrostatic Interactions: The highly polar nature of the C-F bond leads to significant dipole-dipole and charge-dipole interactions within the molecule, which can favor specific conformations to minimize electrostatic repulsion.

  • Solvent Effects: The polarity of the solvent can have a profound impact on the conformational equilibrium, often stabilizing more polar conformers.

Conformational Analysis of Specific Gem-Difluorinated Piperidines

2,2-Difluoropiperidine

The conformational analysis of 2,2-difluoropiperidine is heavily influenced by the anomeric effect. The interaction between the nitrogen lone pair and the antibonding orbitals of the axial and equatorial C-F bonds dictates the preferred conformation. Computational studies suggest that the conformation where the nitrogen lone pair is anti-periplanar to one of the C-F bonds is significantly stabilized.

Diagram: Conformational Equilibrium of 2,2-Difluoropiperidine

G cluster_0 Chair Conformations of 2,2-Difluoropiperidine Axial F Axial F preference driven by anomeric effect (n_N -> σ*_C-F) Equatorial F Equatorial F Axial F->Equatorial F Ring Inversion

Conformational equilibrium in 2,2-difluoropiperidine.
3,3-Difluoropiperidine

In 3,3-difluoropiperidine, the gem-difluoro group is further from the nitrogen atom, diminishing the direct anomeric effect involving the nitrogen lone pair. However, gauche interactions and dipole-dipole interactions between the C-F bonds and adjacent C-H and C-C bonds become more significant in determining the ring's pucker and overall conformation. The N-substituent also plays a critical role in the conformational preference of the piperidine ring.

4,4-Difluoropiperidine

4,4-Difluoropiperidine represents a more symmetrical system where the gem-difluoro group is at the para-position relative to the nitrogen. The conformational analysis is primarily influenced by the minimization of dipole-dipole interactions and steric hindrance. The two chair conformations are degenerate in the unsubstituted case. However, N-substitution can lead to a preference for one chair conformer over the other.

Quantitative Conformational Data

The following tables summarize key quantitative data from NMR spectroscopic and computational studies on fluorinated piperidines. It is important to note that data for gem-difluorinated piperidines, particularly 2,2- and 3,3-isomers, are less abundant in the literature compared to their mono- and 3,5-difluoro counterparts.

Table 1: Free Energy Differences (ΔG) for Axial vs. Equatorial Conformers of Fluorinated Piperidines

CompoundSubstituent(s)SolventΔG (kcal/mol) (axial - equatorial)Predominant ConformerReference
N-Boc-3,5-difluoropiperidine3,5-di-FChloroform-Equatorial[1][2]
N-Boc-3,5-difluoropiperidine3,5-di-FDMSO-Axial[1][2]
3-Fluoropiperidinium3-FWater-Axial[3]
4-Fluoropiperidinium4-FWater+1.0Equatorial[3]

Table 2: Selected ³J(¹⁹F, ¹H) NMR Coupling Constants in Fluorinated Piperidines

CompoundCouplingValue (Hz)ConformationReference
N-Boc-3,5-difluoropiperidine³J(Fₐ, Hₐ)38.5Diaxial[2]
N-Boc-3,5-difluoropiperidine³J(Fₑ, Hₐ)12.5Diequatorial[2]
N-Piv-3,5-difluoropiperidine³J(Fₐ, Hₐ)40.4Diaxial[2]
N-Piv-3,5-difluoropiperidine³J(Fₑ, Hₐ)7.3Diequatorial[2]

Experimental and Computational Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for the conformational analysis of fluorinated piperidines in solution.

Diagram: NMR-Based Workflow for Conformational Analysis

G A Sample Preparation (Dissolve in appropriate deuterated solvent) B 1D ¹H and ¹⁹F NMR Acquisition A->B C 2D NMR Experiments (COSY, HSQC, HMBC, NOESY/ROESY) B->C D Measurement of Coupling Constants (J-values) C->D E Analysis of NOE/ROE correlations C->E F Karplus Equation Application D->F H Conformational Equilibrium Assessment E->H G Determination of Dihedral Angles F->G G->H G A Build Initial 3D Structures (Chair, Twist-boat conformers) B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (DFT, e.g., B3LYP/6-31G*) B->C D Frequency Calculation (Confirm minima, obtain thermochemistry) C->D E Single-Point Energy Calculation (Higher level of theory, e.g., ωB97X-D/aug-cc-pVTZ) D->E F Solvation Model (e.g., PCM, SMD) E->F Include solvent effects G Analysis of Results (Relative energies, dihedral angles, NBO analysis) E->G F->G

References

Navigating the Synthesis Landscape: A Technical Guide to 4-(Boc-amino)-3,3-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 4-(Boc-amino)-3,3-difluoropiperidine, a key building block in modern medicinal chemistry.[1] This document synthesizes critical data from Material Safety Data Sheets (MSDS) and other technical sources to ensure the well-being of laboratory personnel and the integrity of research outcomes. Adherence to these guidelines is paramount when working with this and other structurally related compounds.

Compound Identification and Properties

This compound, with a molecular formula of C10H18F2N2O2 and a molecular weight of 236.26 g/mol , is a solid organic compound.[2] It is recognized by its CAS Number: 1263180-22-8.[3] While specific experimental data on its physical properties are limited, predicted values provide a useful baseline for handling and experimental design.

PropertyValueSource
Molecular FormulaC10H18F2N2O2[1]
Molecular Weight236.26 g/mol [2]
Boiling Point308.6±42.0 °C (Predicted)[1][4]
Density1.14±0.1 g/cm3 (Predicted)[1][4]
FormSolid

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2][4][5]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][4][6]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[4][6]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[2][4][6]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[5]

GHS Pictograms:

GHS07: Harmful/Irritant[5]

Signal Word: Warning[4][5][6] or Danger[2][7]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the essential steps for handling this compound.

Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a well-ventilated area (chemical fume hood) wear_ppe Wear appropriate PPE prep_area->wear_ppe avoid_contact Avoid contact with skin and eyes wear_ppe->avoid_contact avoid_dust Avoid formation of dust and aerosols avoid_contact->avoid_dust no_eat Do not eat, drink, or smoke avoid_dust->no_eat wash_hands Wash hands thoroughly after handling no_eat->wash_hands clean_area Clean work area wash_hands->clean_area store_properly Store container tightly closed clean_area->store_properly

Workflow for the safe handling of chemical compounds.
Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

PPE TypeSpecification
Eye ProtectionSafety glasses with side-shields or goggles.[8][9]
Hand ProtectionChemically resistant gloves (e.g., nitrile).[8][9]
Skin and Body ProtectionLaboratory coat.[8][9]
Respiratory ProtectionUse a NIOSH-approved respirator if dust formation is likely and ventilation is inadequate.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following logical relationship diagram outlines the recommended first aid procedures.

First Aid Procedures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhalation Move to fresh air. If breathing is difficult, give oxygen. exposure->inhalation If inhaled skin Wash off with soap and plenty of water. Remove contaminated clothing. exposure->skin If on skin eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. exposure->eye If in eyes ingestion Rinse mouth. Do NOT induce vomiting. exposure->ingestion If swallowed seek_medical_inhalation Seek immediate medical attention. inhalation->seek_medical_inhalation seek_medical_skin Get medical advice if irritation persists. skin->seek_medical_skin seek_medical_eye Immediately call a POISON CENTER or doctor. eye->seek_medical_eye seek_medical_ingestion Call a physician or poison control center immediately. ingestion->seek_medical_ingestion

First aid measures for different exposure routes.

Storage and Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

Storage Conditions

Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8] The recommended storage class is for combustible solids.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] Do not allow the product to enter drains.[8]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Ensure adequate ventilation.[8]

  • Containment and Cleaning: For small spills, sweep up and place in a suitable container for disposal. For large spills, sweep up and shovel into suitable containers for disposal.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

Experimental Protocols

While specific experimental protocols for the use of this compound are application-dependent, the following general laboratory procedure should be followed:

  • Reaction Setup: All reactions should be carried out in a chemical fume hood. Glassware should be oven-dried to ensure it is free of moisture.

  • Reagent Handling: The solid compound should be weighed out in a tared container within the fume hood. Avoid creating dust.

  • Solvent Addition: Solvents should be added slowly to the reaction vessel.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up: Quench the reaction carefully, considering the reactivity of the reagents used.

  • Purification: Purify the product using appropriate techniques such as column chromatography, crystallization, or distillation.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

This guide provides a foundational understanding of the safety, handling, and MSDS information for this compound. Researchers, scientists, and drug development professionals are encouraged to consult their institution's specific safety protocols and the most recent SDS for this compound before use.

References

Commercial Suppliers and Technical Guide for tert-butyl (3,3-difluoropiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the commercial availability of tert-butyl (3,3-difluoropiperidin-4-yl)carbamate, a fluorinated piperidine derivative of increasing interest in medicinal chemistry. This document outlines key suppliers, available quantitative data, and general experimental protocols relevant to its use.

Physicochemical Properties

  • Molecular Formula: C₁₀H₁₈F₂N₂O₂[1]

  • Molecular Weight: 236.26 g/mol [1]

  • General Classification: Piperidine derivative, carbamate[1]

Commercial Supplier Overview

The following table summarizes the commercial availability of tert-butyl (3,3-difluoropiperidin-4-yl)carbamate and its isomers from various suppliers. Please note that pricing and stock availability are often subject to change and may require a direct inquiry with the supplier.

SupplierProduct NameCAS NumberPurityPack SizePriceStock Status
EvitaChem tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamateNot SpecifiedNot SpecifiedNot SpecifiedInquireInquire
Allschoolabs tert-butyl N-(3,3-difluoropiperidin-4-yl)carbamateNot Specified97%[2]Not SpecifiedInquireInquire
Reagentia tert-butyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate1373503-50-4Not Specified100 mg, 250 mg, 500 mg, 1 g€716.34 (100mg) to €2,284.69 (1g)[3]Inquire
BLDpharm tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate1303974-47-1Not SpecifiedNot SpecifiedInquireInquire
Sigma-Aldrich (Ambeed) tert-Butyl methyl(piperidin-4-yl)carbamate108612-54-097%Not SpecifiedInquireInquire

Experimental Protocols

General Synthesis of Boc-Protected Amines

The introduction of the tert-butyloxycarbonyl (Boc) protecting group to an amine is a common transformation in organic synthesis. A general procedure involves the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Amine substrate (e.g., 3,3-difluoropiperidin-4-amine)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or aqueous sodium bicarbonate solution)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate in the chosen organic solvent.

  • Add the base to the solution.

  • Add di-tert-butyl dicarbonate to the reaction mixture, often portion-wise or as a solution in the same solvent.

  • Stir the reaction at room temperature for a period ranging from a few hours to overnight.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.

  • Purify the product as needed, typically by column chromatography on silica gel.

General Procedure for Deprotection of Boc-Protected Amines

The removal of the Boc group is typically achieved under acidic conditions.

Materials:

  • Boc-protected amine

  • Acidic solution (e.g., Trifluoroacetic acid (TFA) in DCM, or a solution of HCl in 1,4-dioxane or ethyl acetate)

  • Solvent (e.g., Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Trifluoroacetic Acid (TFA):

  • Dissolve the Boc-protected amine in DCM.

  • Add TFA to the solution and stir at room temperature. The reaction is typically complete within 30 minutes to a few hours.[4]

  • Monitor the reaction by TLC or LC-MS.[4]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[4]

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.

Visualizations

Workflow for Compound Procurement and Utilization

The following diagram illustrates a typical workflow for a research scientist from identifying a need for a chemical compound to its experimental application.

G A Identify Research Need for tert-butyl (3,3-difluoropiperidin-4-yl)carbamate B Search Commercial Supplier Databases A->B C Compare Suppliers: Purity, Price, Availability B->C D Request Quotation and Place Order C->D E Receive and Log Compound (Verify with COA) D->E G Perform Experiment E->G F Develop/Adapt Experimental Protocol F->G H Analyze Results (e.g., NMR, LC-MS) G->H I Iterate or Proceed to Next Research Step H->I I->A I->F

Caption: A logical workflow for the procurement and experimental use of a chemical intermediate.

References

Methodological & Application

Synthetic Route to 4-(Boc-amino)-3,3-difluoropiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(Boc-amino)-3,3-difluoropiperidine, a valuable building block in medicinal chemistry. The gem-difluoro motif is frequently incorporated into drug candidates to modulate physicochemical properties such as metabolic stability, lipophilicity, and basicity (pKa) of nearby functional groups. The following protocols outline a common and effective multi-step synthesis starting from commercially available N-Boc-4-piperidone.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a multi-step sequence. A plausible and well-documented approach involves the initial protection of the piperidine nitrogen, followed by difluorination of the C-3 position, conversion of the C-4 ketone to an amino group, Boc-protection of this new amino group, and a final deprotection of the piperidine nitrogen. An alternative, more direct route starts from the commercially available N-Boc-3,3-difluoro-4-piperidone. This document will focus on the latter, more efficient route.

The overall transformation can be visualized as follows:

Synthetic_Route start N-Boc-3,3-difluoro-4-piperidone mid tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate start->mid Reductive Amination final This compound mid->final Deprotection

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Reductive Amination of N-Boc-3,3-difluoro-4-piperidone

This step converts the ketone at the C-4 position into a primary amine. Reductive amination using ammonium formate with palladium on carbon as a catalyst is an effective method.

Materials and Reagents:

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS: 1215071-17-2)[1]

  • Ammonium formate

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

Procedure:

  • To a solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol, add ammonium formate (2.5 eq).

  • Carefully add 10% Pd/C (0.2 eq by weight) to the reaction mixture.

  • Heat the mixture to 50 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate, which can often be used in the next step without further purification.

Reductive_Amination start N-Boc-3,3-difluoro-4-piperidone product tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate start->product reagents NH4HCO2, 10% Pd/C MeOH, 50 °C

Caption: Reductive amination step.

Step 2: Boc Protection of 4-Amino Group

The primary amine at the C-4 position is protected with a tert-butoxycarbonyl (Boc) group.

Materials and Reagents:

  • tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain tert-butyl 4-((tert-butoxycarbonyl)amino)-3,3-difluoropiperidine-1-carboxylate.

Step 3: Selective Deprotection of N-Boc Group

The final step involves the selective removal of the Boc group on the piperidine nitrogen under acidic conditions, leaving the Boc group on the 4-amino substituent intact.

Materials and Reagents:

  • tert-Butyl 4-((tert-butoxycarbonyl)amino)-3,3-difluoropiperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve tert-butyl 4-((tert-butoxycarbonyl)amino)-3,3-difluoropiperidine-1-carboxylate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and neutralize by washing with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the final product, this compound. Further purification can be performed by crystallization or column chromatography if necessary.

Final_Deprotection start Di-Boc Protected Intermediate product This compound start->product reagents TFA, DCM

Caption: Final deprotection step.

Data Summary

The following table summarizes typical data for the synthesis of this compound and its intermediates. Yields are representative and may vary based on reaction scale and optimization.

StepStarting MaterialProductReagentsTypical Yield (%)
1N-Boc-3,3-difluoro-4-piperidonetert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylateNH₄HCO₂, 10% Pd/C, MeOH85-95
2tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylatetert-Butyl 4-((tert-butoxycarbonyl)amino)-3,3-difluoropiperidine-1-carboxylate(Boc)₂O, Et₃N, DCM80-90
3tert-Butyl 4-((tert-butoxycarbonyl)amino)-3,3-difluoropiperidine-1-carboxylateThis compoundTFA, DCM>90

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₀H₁₈F₂N₂O₂236.261263180-22-8
N-Boc-3,3-difluoro-4-piperidoneC₁₀H₁₅F₂NO₃235.231215071-17-2
tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylateC₁₀H₁₈F₂N₂O₂236.261255666-48-8

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium on carbon is flammable and should be handled with care, especially when dry. Filtered catalyst should not be allowed to dry completely in the air.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Note: Protocol for Boc Deprotection of 4-(Boc-amino)-3,3-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and peptide synthesis.[1][2] Its popularity stems from its stability under various conditions and its facile removal under acidic conditions.[3][4] This document provides detailed protocols for the acidic deprotection of 4-(Boc-amino)-3,3-difluoropiperidine to yield 3,3-difluoropiperidin-4-amine, a valuable building block in medicinal chemistry. Two common and effective methods are presented: one using trifluoroacetic acid (TFA) in dichloromethane (DCM) and another using hydrochloric acid (HCl) in 1,4-dioxane.[5][6]

The general mechanism for acid-catalyzed Boc deprotection involves the initial protonation of the carbamate's carbonyl oxygen.[3][7] This step weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then rapidly decomposes, releasing carbon dioxide and the desired free amine, which is subsequently protonated by the excess acid to form an ammonium salt.[1][7]

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the key quantitative parameters for the two recommended protocols for the Boc deprotection of this compound.

ParameterProtocol 1: TFA/DCMProtocol 2: HCl/Dioxane
Starting Material This compoundThis compound
Acid Reagent Trifluoroacetic Acid (TFA)4M Hydrochloric Acid (HCl) in 1,4-Dioxane
Solvent Dichloromethane (DCM), anhydrous1,4-Dioxane
Reagent Conc. 20-50% TFA in DCM (v/v)4M
Equivalents of Acid 10-20 equivalents4-10 equivalents
Temperature 0 °C to Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Reaction Time 1 - 4 hours1 - 3 hours
Product Form TFA SaltHydrochloride Salt
Monitoring TLC, LC-MSTLC, LC-MS

Experimental Workflow

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start Dissolve Starting Material in Anhydrous Solvent cool Cool to 0 °C (TFA Protocol Only) start->cool add_acid Slowly Add Acidic Reagent cool->add_acid stir Stir at RT and Monitor Progress (TLC/LC-MS) add_acid->stir concentrate Remove Volatiles (in vacuo) stir->concentrate precipitate Precipitate Salt (e.g., with Diethyl Ether) concentrate->precipitate filtrate Collect Product by Vacuum Filtration precipitate->filtrate product Dried Amine Salt filtrate->product

Caption: General experimental workflow for the acid-catalyzed Boc deprotection.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and proceeds rapidly, yielding the product as a trifluoroacetate salt.[8][9]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold Diethyl Ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1–0.2 M.[5]

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.[8]

  • Addition of TFA: While stirring vigorously, slowly add TFA (10-20 eq., typically a 25-50% v/v solution in DCM) to the reaction mixture.[5][9]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-3 hours.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[10]

  • Product Isolation: To the resulting crude residue, add cold diethyl ether. This will cause the deprotected product to precipitate as the TFA salt.[8] Stir the suspension for 15-30 minutes to ensure complete precipitation.

  • Final Steps: Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether. Dry the product under vacuum to yield 3,3-difluoropiperidin-4-amine as its TFA salt.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is also highly efficient and often results in the precipitation of the hydrochloride salt directly from the reaction mixture, simplifying isolation.[6][11]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Anhydrous Diethyl Ether (Et₂O, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of 1,4-dioxane.

  • Addition of HCl: To the stirred solution at room temperature, add the 4M HCl in 1,4-dioxane solution (4-10 eq.).[5][6]

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is often complete within 1-3 hours.[10] In many cases, the hydrochloride salt of the product will precipitate from the solution during the reaction.[5] Monitor progress by TLC or LC-MS.

  • Product Isolation:

    • If precipitation occurs: Collect the solid product directly by vacuum filtration. Wash the precipitate with a non-polar solvent like diethyl ether and dry under vacuum.[5]

    • If no precipitation occurs: Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. The resulting solid can be triturated with diethyl ether to afford a fine powder, which is then collected by filtration and dried.[10]

  • Final Product: The final product is 3,3-difluoropiperidin-4-amine as its hydrochloride salt.

Note on Obtaining the Free Amine: To obtain the free amine from either the TFA or HCl salt, the salt can be dissolved in water and a base (e.g., saturated aqueous NaHCO₃, Na₂CO₃, or dilute NaOH) is added until the solution is basic (pH > 8).[10] The aqueous layer is then extracted with an appropriate organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the neutral, free amine.

References

Application Notes and Protocols: 4-(Boc-amino)-3,3-difluoropiperidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Boc-amino)-3,3-difluoropiperidine is a valuable fluorinated building block for the synthesis of complex nitrogen-containing heterocyclic compounds, particularly for applications in drug discovery and development. The presence of the gem-difluoro group at the 3-position of the piperidine ring can significantly influence the physicochemical properties of the final molecule, such as basicity (pKa), lipophilicity, and metabolic stability, which are critical parameters for optimizing drug candidates. The Boc-protecting group on the 4-amino substituent allows for selective functionalization at the piperidine nitrogen, making it a versatile intermediate for the construction of diverse molecular architectures.

These application notes provide a detailed overview of the utility of this compound in the synthesis of bioactive molecules, with a specific focus on its application in the preparation of Janus kinase (JAK) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1263180-22-8[1]
Molecular Formula C₁₀H₁₈F₂N₂O₂[1]
Molecular Weight 236.26 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and dichloromethane

Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for introducing a fluorinated piperidine motif into drug candidates. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and modulate the basicity of nearby nitrogen atoms, which can improve oral bioavailability and reduce off-target effects.

A significant application of this building block is in the synthesis of Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers. Therefore, inhibitors of JAKs are of considerable therapeutic interest.

The 3,3-difluoropiperidine moiety, when incorporated into the structure of a JAK inhibitor, can occupy a specific region of the kinase binding site and contribute to the overall potency and selectivity of the compound.

Synthesis of a JAK Inhibitor Intermediate

The following section details the experimental protocol for the utilization of this compound in the synthesis of a key intermediate for a Janus kinase inhibitor, as described in patent literature. The overall synthetic workflow involves a two-step sequence: Boc deprotection followed by a nucleophilic aromatic substitution reaction.

Experimental Workflow

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Nucleophilic Aromatic Substitution start This compound reagent1 HCl in Dioxane start->reagent1 product1 3,3-Difluoropiperidin-4-amine (as HCl salt) reagent1->product1 reagent2 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine product1->reagent2 reagent3 DIPEA, n-Butanol product2 Final JAK Inhibitor Intermediate reagent3->product2

Caption: Synthetic workflow for the preparation of a JAK inhibitor intermediate.

Experimental Protocols

Step 1: Boc Deprotection of this compound

This procedure describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

  • Materials:

    • tert-butyl (3,3-difluoropiperidin-4-yl)carbamate (1.0 eq)

    • 4 M HCl in 1,4-dioxane (10.0 eq)

    • Methanol (as solvent)

  • Procedure:

    • To a solution of tert-butyl (3,3-difluoropiperidin-4-yl)carbamate in methanol, add 4 M HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to provide 3,3-difluoropiperidin-4-amine as its hydrochloride salt.

    • The crude product is typically used in the next step without further purification.

Step 2: N-Alkylation with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This step involves the coupling of the deprotected amine with a heterocyclic electrophile.

  • Materials:

    • 3,3-Difluoropiperidin-4-amine hydrochloride (1.0 eq)

    • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • n-Butanol (as solvent)

  • Procedure:

    • Combine 3,3-difluoropiperidin-4-amine hydrochloride, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and N,N-diisopropylethylamine in n-butanol.

    • Heat the reaction mixture to 130 °C and stir for 24 hours.

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired N-(3,3-difluoropiperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Quantitative Data Summary
StepStarting MaterialReagentsSolventConditionsProductYield
1tert-butyl (3,3-difluoropiperidin-4-yl)carbamate4 M HCl in 1,4-dioxaneMethanolRT, 2 h3,3-Difluoropiperidin-4-amine hydrochlorideQuantitative
23,3-Difluoropiperidin-4-amine hydrochloride4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, DIPEAn-Butanol130 °C, 24 hN-(3,3-difluoropiperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine70-80%

Logical Relationship of Synthesis

G cluster_input Starting Materials cluster_process Synthetic Steps cluster_output Product A This compound C₁₀H₁₈F₂N₂O₂ P1 Boc Deprotection (Acidic Conditions) A->P1 B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine C₆H₄ClN₃ P2 Nucleophilic Aromatic Substitution (SNAr) B->P2 P1->P2 C JAK Inhibitor Intermediate N-(3,3-difluoropiperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine P2->C

Caption: Logical flow of the synthetic sequence from starting materials to the final product.

Conclusion

This compound serves as a key synthetic intermediate for the introduction of a 3,3-difluoropiperidine-4-amine scaffold into complex molecules. Its application in the synthesis of Janus kinase inhibitors highlights its importance in modern drug discovery. The provided protocols offer a practical guide for researchers in the pharmaceutical and biotechnology sectors for the utilization of this versatile building block. The strategic incorporation of the difluoropiperidine moiety can lead to the development of novel therapeutic agents with improved pharmacological profiles.

References

Application of 4-(Boc-amino)-3,3-difluoropiperidine in the Synthesis of Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

The fluorinated building block, 4-(Boc-amino)-3,3-difluoropiperidine, is a valuable synthetic intermediate in the development of novel IDO1 inhibitors. The introduction of the gem-difluoro group on the piperidine ring can significantly impact the physicochemical properties of the final compound, such as metabolic stability and basicity (pKa) of the piperidine nitrogen, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and a representative synthetic protocol for the use of this compound in the preparation of potent IDO1 inhibitors.

IDO1 Signaling Pathway and Mechanism of Inhibition

The immunosuppressive effects of IDO1 are mediated through two primary mechanisms: tryptophan depletion and the accumulation of kynurenine metabolites. Tryptophan starvation arrests T cells in the G1 phase of the cell cycle, while kynurenine and its downstream metabolites can induce T cell apoptosis and promote the differentiation of immunosuppressive Tregs.[3] IDO1 inhibitors aim to block these effects, thereby restoring anti-tumor immunity. The signaling pathway is depicted below.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Response Immune Response Tumor_Cell Tumor Cell / APC Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes IDO1->Kynurenine Catalysis Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion T_Cell Effector T-Cell T_Cell->Tumor_Cell Tumor Cell Killing Treg->T_Cell Suppresses Immune_Suppression Immune Suppression Treg->Immune_Suppression Tryptophan_Depletion->T_Cell Inhibits Proliferation Tryptophan_Depletion->Immune_Suppression IDO1_Inhibitor IDO1 Inhibitor (e.g., Epacadostat analog) IDO1_Inhibitor->IDO1 Inhibits

IDO1 Signaling Pathway in the Tumor Microenvironment.

Application in the Synthesis of a Substituted Amide IDO1 Inhibitor

This section details the synthesis of a representative IDO1 inhibitor, N-(3,3-difluoropiperidin-4-yl)-4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, an analog of the well-known IDO1 inhibitor Epacadostat (INCB024360). This synthesis utilizes this compound as a key building block.

Synthetic Workflow

The overall synthetic strategy involves the coupling of a suitable carboxylic acid precursor with 4-amino-3,3-difluoropiperidine, which is obtained from the Boc-protected starting material.

Synthesis_Workflow Start This compound Intermediate1 4-Amino-3,3-difluoropiperidine (Deprotected Intermediate) Start->Intermediate1 Boc Deprotection (e.g., TFA or HCl) Coupling Amide Coupling Intermediate1->Coupling Reagent Carboxylic Acid Precursor (e.g., 4-amino-N'-hydroxy-1,2,5- oxadiazole-3-carboximidoyl chloride) Reagent->Coupling Final_Product Final IDO1 Inhibitor Coupling->Final_Product Purification

References

Application Notes and Protocols: N-Arylation of tert-Butyl (3,3-Difluoropiperidin-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-arylation of piperidine scaffolds is a crucial transformation in medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The introduction of a gem-difluoro group onto the piperidine ring can significantly modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability. This document provides detailed protocols and reaction conditions for the N-arylation of tert-butyl (3,3-difluoropiperidin-4-yl)carbamate, a valuable building block in drug discovery. The primary methods for this transformation are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1][2]

Challenges in N-Arylation of Fluorinated Amines:

The presence of electron-withdrawing fluoroalkyl groups can present unique challenges. The resulting N-aryl products may exhibit instability towards the high temperatures and strong bases often employed in standard Buchwald-Hartwig conditions.[3] Therefore, careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and temperature, is critical to achieve high yields and prevent product degradation.

Recommended Reaction Conditions for N-Arylation

The following table summarizes typical conditions for the N-arylation of piperidine derivatives, with a focus on substrates bearing electron-withdrawing groups, which are analogous to the target compound. These conditions are based on established literature for Buchwald-Hartwig amination reactions.[2][4][5]

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Palladium(0) or Palladium(II) precursors are commonly used.
Ligand Buchwald or Hartwig phosphine ligands (e.g., XPhos, RuPhos, SPhos, BINAP)Sterically hindered and electron-rich phosphine ligands are generally effective.[2]
Base NaOtBu, K₃PO₄, Cs₂CO₃, KOPhThe choice of base is critical. For fluorinated substrates, a weaker base like potassium phenoxide (KOPh) may be advantageous to prevent product decomposition.[3]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are required.
Temperature 80-110 °CThe reaction temperature should be optimized for the specific substrate and catalyst system.
Aryl Halide Aryl bromides, iodides, or chloridesAryl bromides and iodides are generally more reactive than aryl chlorides.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a representative method for the N-arylation of tert-butyl (3,3-difluoropiperidin-4-yl)carbamate with an aryl bromide.

Materials:

  • tert-Butyl (3,3-difluoropiperidin-4-yl)carbamate

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene to the flask.

  • Add tert-butyl (3,3-difluoropiperidin-4-yl)carbamate (1.0 eq.), the aryl bromide (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Seal the flask and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

Note: For substrates sensitive to strong bases, consider replacing sodium tert-butoxide with a milder base such as K₃PO₄, Cs₂CO₃, or KOPh, and optimize the reaction temperature accordingly.[3]

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Reagents (Amine, Aryl Halide, Base) catalyst 2. Add Catalyst System (Pd source, Ligand) reagents->catalyst solvent 3. Add Solvent (Anhydrous Toluene) catalyst->solvent reaction 4. Inert Atmosphere & Heat (80-110°C) solvent->reaction workup 5. Quench & Extract reaction->workup purification 6. Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the N-arylation reaction.

Buchwald-Hartwig Catalytic Cycle

catalytic_cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition pd_amido Ar-Pd(II)-NR₂(L₂) pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination ArNR2 Ar-NR₂ ArX Ar-X Amine R₂NH Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Reductive Amination of Difluoropiperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone of medicinal chemistry for the synthesis of complex amines.[1] This powerful C-N bond-forming reaction is widely employed in the pharmaceutical industry due to its operational simplicity and broad applicability.[1] The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, difluoropiperidine moieties have emerged as valuable building blocks in the design of novel therapeutics.[2][4][5]

These application notes provide detailed protocols for the N-alkylation of 3,3- and 4,4-difluoropiperidine intermediates via reductive amination, a key transformation for the incorporation of these fluorinated scaffolds into drug-like molecules. The protocols focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly well-suited for this purpose.[6][7][8]

Signaling Pathways and Logical Relationships

The following diagram illustrates the general workflow for the reductive amination of a difluoropiperidine intermediate with a carbonyl compound.

Reductive_Amination_Workflow Start Start Reactants Difluoropiperidine (or its salt) + Aldehyde/Ketone Start->Reactants Imine_Formation Imine/Iminium Ion Formation Reactants->Imine_Formation Solvent (e.g., DCE, THF) Reduction Reduction with Sodium Triacetoxyborohydride Imine_Formation->Reduction In situ Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-Alkylated Difluoropiperidine Purification->Product

Caption: General workflow for reductive amination.

The following diagram illustrates the chemical transformation occurring during the reductive amination of a difluoropiperidine.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Difluoropiperidine Difluoropiperidine Iminium Iminium Ion Difluoropiperidine->Iminium + Carbonyl - H2O Carbonyl Aldehyde or Ketone Product N-Alkylated Difluoropiperidine Iminium->Product + [H] (from STAB)

Caption: Chemical transformation in reductive amination.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the reductive amination of difluoropiperidine intermediates.

Amine ReactantCarbonyl ReactantReducing AgentSolventAdditiveReaction TimeYield (%)
3,3-Difluoropiperidine HClBenzaldehydeNaBH(OAc)₃Dichloromethane (DCM)Triethylamine (TEA)16 h~85%
4,4-Difluoropiperidine4-FluorobenzaldehydeNaBH(OAc)₃1,2-Dichloroethane (DCE)Acetic Acid12 h~90%
3,3-DifluoropiperidineCyclohexanoneNaBH(OAc)₃Tetrahydrofuran (THF)None24 h~80%

Experimental Protocols

Protocol 1: Reductive Amination of 3,3-Difluoropiperidine Hydrochloride with Benzaldehyde

Materials:

  • 3,3-Difluoropiperidine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 3,3-difluoropiperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

  • Add benzaldehyde (1.05 eq) to the reaction mixture.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the flask.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3,3-difluoropiperidine.

Protocol 2: Reductive Amination of 4,4-Difluoropiperidine with 4-Fluorobenzaldehyde

Materials:

  • 4,4-Difluoropiperidine

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 4,4-difluoropiperidine (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(4-fluorobenzyl)-4,4-difluoropiperidine.

Conclusion

The provided protocols offer reliable and efficient methods for the N-alkylation of difluoropiperidine intermediates, which are crucial steps in the synthesis of many modern pharmaceuticals. The use of sodium triacetoxyborohydride ensures high yields and functional group tolerance, making these procedures widely applicable in drug discovery and development.[6][8] Researchers can adapt these protocols to a variety of aldehydes and ketones to generate diverse libraries of N-substituted difluoropiperidines for biological evaluation.

References

Application Notes: The Use of 4-(Boc-amino)-3,3-difluoropiperidine in Parallel Synthesis for Drug Discovery Libraries

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

In modern medicinal chemistry, the strategic introduction of fluorine into drug candidates is a widely employed tactic to modulate key physicochemical and pharmacological properties. The 3,3-difluoropiperidine scaffold is of particular interest as the geminal difluoro group can significantly alter the basicity (pKa) of the piperidine nitrogen, influence conformational preferences, and enhance metabolic stability by blocking potential sites of oxidation. The building block, 4-(Boc-amino)-3,3-difluoropiperidine, serves as a versatile starting point for creating diverse chemical libraries through parallel synthesis.

The presence of the Boc-protected amine at the 4-position provides a convenient chemical handle for diversification. Following deprotection, the resulting primary amine can be readily functionalized with a wide array of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes/ketones) to generate libraries of amides, sulfonamides, and secondary amines. This approach enables the rapid exploration of the chemical space around the difluoropiperidine core, facilitating the identification of novel hits and the optimization of lead compounds in drug discovery programs.

2. Key Advantages of the 3,3-Difluoropiperidine Scaffold

  • pKa Modulation: The electron-withdrawing nature of the gem-difluoro group lowers the pKa of the piperidine nitrogen by approximately 2-3 units compared to its non-fluorinated analog. This can be crucial for optimizing target engagement, improving cell permeability, and reducing off-target effects related to hERG channel binding.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the C-3 position is blocked from metabolic oxidation, a common metabolic pathway for piperidine rings. This can lead to an improved pharmacokinetic profile.

  • Conformational Control: The fluorine substituents influence the ring conformation, which can be exploited to present appended functionalities in a specific orientation for optimal interaction with a biological target.

3. General Workflow for Parallel Library Synthesis

The synthesis of a library using this compound typically follows a straightforward multi-step sequence that is highly amenable to parallel formats using automated or semi-automated synthesizers. The core workflow involves the deprotection of the Boc group, followed by a coupling reaction with a diverse set of building blocks, and finally, purification of the resulting products.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Diversification cluster_2 Phase 3: Finalization start Dispense 4-(Boc-amino)- 3,3-difluoropiperidine into reaction vessels deprotection Parallel Boc Deprotection (e.g., TFA in DCM) start->deprotection neutralization Neutralization & Evaporation deprotection->neutralization reagents Dispense diverse building blocks (R-COOH, R-SO2Cl, etc.) and coupling reagents neutralization->reagents Free Amine Intermediate coupling Parallel Coupling Reaction (Amidation, Sulfonylation, etc.) reagents->coupling workup Aqueous Work-up or Solid-Phase Extraction (SPE) coupling->workup Crude Product Array purification Parallel Purification (Preparative HPLC) workup->purification analysis QC Analysis (LC-MS, NMR) purification->analysis final_library Final Compound Library (Plate for Screening) analysis->final_library G cluster_input Inputs cluster_process Process cluster_output Outputs & Application bb 4-(Boc-amino)- 3,3-difluoropiperidine synthesis Parallel Synthesis (Deprotection, Coupling, Purification) bb->synthesis reagents Diverse Building Blocks (R1, R2, R3...Rn) reagents->synthesis library Diverse Chemical Library synthesis->library screening High-Throughput Screening (HTS) library->screening vs. Biological Target hits Identified 'Hits' screening->hits lo Lead Optimization hits->lo candidate Drug Candidate lo->candidate

Application Notes and Protocols: Synthesis and Evaluation of Novel D4 Receptor Antagonists Featuring a Difluoropiperidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and pharmacological evaluation of novel dopamine D4 receptor antagonists incorporating a 4,4-difluoropiperidine scaffold. This class of compounds has demonstrated high potency and selectivity for the D4 receptor, making them valuable tools for investigating D4 receptor signaling and potential therapeutic leads for neurological and psychiatric disorders.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, limbic system, and midbrain.[1][2] Its unique distribution and signaling properties have implicated it in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia, ADHD, and Parkinson's disease-related dyskinesias.[3][4] The development of selective D4 receptor antagonists has been a key focus of medicinal chemistry efforts to create targeted therapeutics with improved side-effect profiles compared to less selective dopamine receptor modulators.[4][5][6]

The 4,4-difluoropiperidine scaffold has emerged as a promising structural motif in the design of D4 receptor antagonists.[4][7][8][9][10] The introduction of fluorine atoms can favorably modulate physicochemical properties such as basicity and lipophilicity, potentially leading to improved pharmacokinetic profiles and CNS penetration.[11] This document outlines the synthetic strategies to access these novel antagonists and the detailed protocols for their comprehensive pharmacological characterization.

D4 Receptor Signaling Pathway

The dopamine D4 receptor primarily couples to inhibitory G proteins of the Gαi/o family.[12] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12] Downstream of this primary signaling event, the D4 receptor can modulate various cellular processes, including mitogen-activated protein kinase (MAPK) signaling, intracellular calcium levels, and the function of other neurotransmitter systems like GABA-A receptors.[13] Antagonists of the D4 receptor block the binding of dopamine and other agonists, thereby preventing the initiation of this signaling cascade.

D4_Signaling_Pathway D4R D4 Receptor G_protein Gαi/oβγ D4R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D4R Binds & Activates Antagonist Difluoropiperidine Antagonist Antagonist->D4R Blocks Binding ATP ATP Downstream Downstream Cellular Effects (e.g., ↓MAPK, Ca²⁺ modulation) cAMP->Downstream

Dopamine D4 Receptor Signaling Pathway

Synthesis of 4,4-Difluoropiperidine D4 Receptor Antagonists

The synthesis of the target antagonists generally involves a multi-step sequence starting from commercially available difluoropiperidine building blocks. A representative synthetic scheme is depicted below, followed by a detailed experimental protocol for a key intermediate and the final N-arylation step.

General Synthetic Workflow

Synthesis_Workflow Start tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate Step1 Mesylation Start->Step1 Intermediate1 Mesylated Intermediate Step1->Intermediate1 Step2 Phenolic Displacement (Williamson Ether Synthesis) Intermediate1->Step2 Intermediate2 Boc-protected Ether Intermediate Step2->Intermediate2 Step3 Boc Deprotection (e.g., TFA or HCl) Intermediate2->Step3 Intermediate3 Difluoropiperidine Ether (Secondary Amine) Step3->Intermediate3 Step4 N-Arylation or Reductive Amination Intermediate3->Step4 FinalProduct Final D4 Receptor Antagonist Step4->FinalProduct Aryl_Halide Aryl Halide / Aldehyde Aryl_Halide->Step4

General Synthetic Workflow for Target Compounds
Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of tert-butyl 4,4-difluoro-3-((4-fluorophenoxy)methyl)piperidine-1-carboxylate

  • Materials and Reagents:

    • tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM), anhydrous

    • 4-Fluorophenol

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

    • Silica gel for column chromatography

    • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Procedure:

    • Step A: Mesylation

      • Dissolve tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

      • Cool the solution to 0 °C using an ice bath.

      • Add triethylamine (1.5 equiv) dropwise to the stirred solution.

      • Add methanesulfonyl chloride (1.2 equiv) dropwise.

      • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

      • Quench the reaction by adding water. Separate the organic layer.

      • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate, which is often used in the next step without further purification.

    • Step B: Williamson Ether Synthesis

      • Dissolve the crude mesylated intermediate (1.0 equiv) and 4-fluorophenol (1.2 equiv) in anhydrous DMF.

      • Add cesium carbonate (2.0 equiv) to the mixture.

      • Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

      • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

      • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

      • Combine the organic layers and wash with brine (3x) to remove DMF.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-30% ethyl acetate in hexanes) to afford the title compound.

Protocol 3.2.2: General Procedure for Boc Deprotection and N-Arylation

  • Step C: Boc Deprotection

    • Dissolve the Boc-protected ether intermediate (1.0 equiv) in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 equiv) or a solution of 4 M HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure. If HCl was used, co-evaporate with DCM or ether to remove excess acid. The resulting hydrochloride or trifluoroacetate salt of the secondary amine is typically used directly in the next step.

  • Step D: N-Arylation (Buchwald-Hartwig Amination)

    • To a reaction vial, add the secondary amine salt (1.0 equiv), the desired aryl halide (e.g., 2-chloro-5-fluoropyrimidine, 1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), a phosphine ligand (e.g., Xantphos, 0.1 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).

    • Evacuate and backfill the vial with nitrogen or argon.

    • Add an anhydrous solvent such as dioxane or toluene.

    • Seal the vial and heat the reaction mixture to 80-120 °C for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash chromatography or preparative HPLC to obtain the final D4 receptor antagonist.

Pharmacological Evaluation Protocols

D4 Receptor Binding Affinity Assay

This protocol determines the binding affinity (Ki) of the synthesized compounds for the human dopamine D4 receptor.

  • Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]N-methylspiperone) that binds to the D4 receptor. The ability of the test compound to displace the radioligand is measured.[7][14]

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing the human D4 receptor.

    • Radioligand: [³H]N-methylspiperone.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding determinant: 10 µM Haloperidol or (+)-Butaclamol.

    • Test compounds dissolved in DMSO.

    • 96-well plates, glass fiber filters, cell harvester, and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand (at a concentration near its Kd, e.g., 0.3 nM), and either the test compound, buffer (for total binding), or the non-specific binding determinant.

    • Incubate the plate at room temperature (e.g., 25 °C) for 90-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes, providing an early indication of their metabolic clearance.

  • Principle: The compound is incubated with liver microsomes and an NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Materials:

    • Human or rodent liver microsomes.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil).

    • Acetonitrile with an internal standard to stop the reaction.

    • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

    • Add the test compound (e.g., at a final concentration of 1 µM).

    • Pre-incubate the mixture at 37 °C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

    • Include a control incubation without the NADPH system to check for non-enzymatic degradation.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) based on the rate of metabolism and protein concentration.

Data Presentation

The following tables summarize the structure-activity relationship (SAR) data for a series of 4,4-difluoropiperidine D4 receptor antagonists.[7][14]

Table 1: SAR of the 4,4-Difluoropiperidine Scaffold with Phenoxy Ether Modifications [7][14]

CompoundR Group (Phenoxy Substitution)D4 Ki (nM)cLogPCNS MPO Score
8a 4-Fluoro140>5.0<4.0
8b 3,4-Difluoro5.5>5.0<4.0
8c 4-Fluoro-3-methyl13>5.0<4.0
8d 4-Chloro53>5.0<4.0
8e Unsubstituted27>5.0<4.0
8f 3-Fluoro-4-methyl72>5.0<4.0
9j 4-Cyano1.7--
9k 3,4-Difluoro2.7--
9l 4-Fluoro-3-methyl6.5--
14a 4-Cyano-3-fluoro (with specific N-aryl)0.3--

Data extracted from published literature.[4][7][8][9][14] CNS MPO: Central Nervous System Multi-Parameter Optimization.

Conclusion

The 4,4-difluoropiperidine scaffold represents a valuable core for the development of potent and selective dopamine D4 receptor antagonists. The synthetic routes are accessible, and the pharmacological properties can be fine-tuned through modifications of the ether and N-aryl substituents. The detailed protocols provided herein offer a comprehensive guide for researchers aiming to synthesize and characterize novel compounds in this chemical series. The exceptional potency and selectivity of lead compounds like 14a (Ki = 0.3 nM) underscore the potential of this scaffold for developing advanced tool compounds and potential therapeutic candidates for CNS disorders.[4][7][8][9] However, further optimization is required to address challenges such as poor microsomal stability and high plasma protein binding observed in some analogs.[4][7]

References

Gram-Scale Synthesis of Fluorinated Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into piperidine scaffolds is a critical strategy in modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. This document provides detailed experimental procedures for the gram-scale synthesis of fluorinated piperidines, targeting key methodologies that offer scalability and practicality for research and development laboratories.

Method 1: Heterogeneous Palladium-Catalyzed Hydrogenation of Fluoropyridines

This method offers a robust and straightforward approach to access fluorinated piperidines from readily available and often inexpensive fluoropyridine precursors. The protocol is noted for its tolerance to air and moisture, making it highly practical for larger scale synthesis.[1][2]

Experimental Protocol

General Procedure:

To a solution of the fluoropyridine (1.0 eq) in a suitable solvent (e.g., methanol, THF, or a mixture with water), a palladium on carbon catalyst (e.g., 10% Pd/C, 5-10 mol%) is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-50 bar) in a pressure vessel or autoclave.[3] The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until complete consumption of the starting material is observed by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product can then be purified by distillation, crystallization, or chromatography. For volatile unprotected piperidines, in situ protection with a suitable protecting group (e.g., Boc, Cbz, or Fmoc) prior to workup is recommended to facilitate purification and handling.[1][2]

Gram-Scale Example: Synthesis of Cbz-protected 3-Fluoropiperidine [1][2]

A gram-scale reaction for the synthesis of piperidine can afford the desired product in good yields.[1][2] For instance, a 67% yield has been reported for a gram-scale synthesis of a protected fluorinated piperidine.[1][2]

Quantitative Data Summary
Starting MaterialProductCatalystH₂ PressureSolventYieldDiastereoselectivityReference
3-FluoropyridineCbz-3-Fluoropiperidine10% Pd/C50 barMethanol67%N/A[1][2]
Substituted FluoropyridinesVarious protected Fluoropiperidines10% Pd/C1-50 barVariousGood to HighGood to High[1]

Experimental Workflow

sub Fluoropyridine Starting Material reaction Hydrogenation in Pressure Vessel sub->reaction reagents Pd/C Catalyst H₂ Gas reagents->reaction filtration Catalyst Filtration reaction->filtration protection Optional In Situ Protection (e.g., Cbz) filtration->protection workup Solvent Removal protection->workup purification Purification (Chromatography/Distillation) workup->purification product Fluorinated Piperidine Product purification->product

Caption: Workflow for Pd-catalyzed hydrogenation.

Method 2: Rhodium-Catalyzed Dearomatization-Hydrogenation of Fluoropyridines

This one-pot process provides a highly diastereoselective route to all-cis-(multi)fluorinated piperidines.[3][4] The method relies on the dearomatization of the fluoropyridine precursor followed by hydrogenation of the resulting intermediates.[4]

Experimental Protocol

General Procedure:

In a glovebox, a pressure-resistant vial is charged with the fluoropyridine substrate, a rhodium-based catalyst (e.g., a combination of a rhodium precursor and a ligand), and a solvent (e.g., THF). The vial is sealed and transferred to a pressure reactor. The reactor is then pressurized with hydrogen gas (typically 50 bar), and the reaction is stirred at a specified temperature for a set duration.[3] After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography to yield the all-cis-fluorinated piperidine product.

Quantitative Data Summary
Starting MaterialProductCatalyst SystemH₂ PressureSolventYieldDiastereoselectivityReference
Various Fluoropyridinesall-cis-(Multi)fluorinated PiperidinesRhodium-based50 barTHFHighHigh (all-cis)[3][4]
Functionalized Pyridinesall-cis-ProductsRh-CAACNot specifiedNot specifiedGoodHigh (all-cis)[5]

Logical Relationship Diagram

start Fluoropyridine Precursor (Aromatic) dearomatization Step 1: Rh-Catalyzed Dearomatization start->dearomatization intermediate Unsaturated Intermediate dearomatization->intermediate hydrogenation Step 2: Hydrogenation of Intermediates intermediate->hydrogenation product all-cis-(Multi)fluorinated Piperidine (Non-aromatic, 3D structure) hydrogenation->product

Caption: Two-step dearomatization-hydrogenation process.

Method 3: Synthesis of 4,4-Difluoropiperidines via Deoxyfluorination

This approach is suitable for introducing gem-difluoro groups adjacent to a stereocenter. While potentially challenging due to the reactivity of fluorinating agents, it has been successfully applied on a multigram scale.[6]

Experimental Protocol

General Procedure:

A solution of the ketone precursor in a suitable anhydrous solvent (e.g., dichloromethane) is treated with a deoxyfluorinating agent such as sulfur tetrafluoride (SF₄) or an equivalent reagent like XtalFluor-E. The reaction is typically carried out at low temperatures and under an inert atmosphere. The reaction progress is monitored by TLC or NMR. Upon completion, the reaction is carefully quenched, for example, with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography. The use of SF₄ requires specialized equipment and safety precautions due to its toxicity.[6]

Quantitative Data Summary
Starting MaterialProductFluorinating AgentScaleYieldKey ChallengeReference
Piperidin-4-one derivative4,4-Difluoropiperidine derivativeSF₄MultigramNot specifiedSafety of SF₄[6]
Ketone adjacent to p-pyridylmethyl4,4-Difluoropiperidine derivativeXtalFluor-ENot specifiedVery LowElimination of HF[6]

Experimental Workflow Diagram

ketone Piperidin-4-one Precursor fluorination Deoxyfluorination (e.g., SF₄) ketone->fluorination quench Reaction Quenching fluorination->quench extraction Workup & Extraction quench->extraction purification Purification (Chromatography) extraction->purification product 4,4-Difluoropiperidine Product purification->product

Caption: Workflow for deoxyfluorination of piperidinones.

Other Notable Gram-Scale Methods

  • Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination: A powerful method for producing enantiopure fluoropiperidines on a large scale (>400 g), demonstrating the industrial applicability of combining biocatalysis and flow chemistry.[7]

  • Prins Fluorination Cyclisations: An aza-Prins reaction using BF₃·OEt₂ as both a Lewis acid and a fluoride source allows for the synthesis of 4-fluoropiperidines in good yields.[8][9]

These protocols provide a starting point for researchers to develop and optimize the gram-scale synthesis of a wide variety of fluorinated piperidines, which are valuable building blocks for the discovery of new pharmaceuticals and agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions During Boc Deprotection with TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group using trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection with TFA?

A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation (t-Bu+) upon the cleavage of the Boc group by a strong acid like TFA.[1][2][3] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive residues on the substrate itself.[2][4]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][4]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[2][4]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[2][4]

  • Arginine (Arg): While the guanidinium group is protonated, protecting groups used for Arg can generate other reactive cations upon cleavage.[2]

Q3: How do scavengers prevent side product formation?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the highly reactive tert-butyl cation.[1][3] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions, thus minimizing the formation of alkylated byproducts.[3][5]

Q4: What are the signs of incomplete Boc deprotection?

A4: Incomplete Boc deprotection is indicated by the presence of the starting material in the reaction mixture, which can be observed using analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] On a TLC plate, the deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[6]

Q5: What is aspartimide formation and how can it be prevented?

A5: Aspartimide formation is a side reaction that can occur in peptides containing an aspartic acid (Asp) residue.[6] The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen, particularly when the following amino acid is glycine, asparagine, or arginine.[7] This can lead to a mixture of α- and β-peptides and potential racemization.[6][8] To prevent this, one can use a bulkier side-chain protecting group on the aspartic acid residue to sterically hinder cyclization.[2]

Troubleshooting Guides

Issue 1: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da.

  • Possible Cause: This mass increase is a clear indication of t-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[4][8]

  • Solution: The most effective way to prevent t-butylation is to incorporate a scavenger or a cocktail of scavengers into the deprotection reaction.[4] The choice of scavenger depends on the specific nucleophilic residues present in your compound.

Issue 2: My deprotection reaction is incomplete, with significant starting material remaining.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength or Concentration: Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or consider a stronger acid system like 4M HCl in dioxane.[3]

    • Inadequate Reaction Time or Temperature: Monitor the reaction progress closely and extend the reaction time if necessary. Most deprotections are effective at room temperature.[3][5]

    • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions, such as a higher acid concentration or longer reaction time.[5][9]

    • Poor Resin Swelling (for Solid-Phase Synthesis): Ensure the resin is adequately swollen in the reaction solvent to allow the acid to access all reaction sites. A mixture of 55% TFA in DCM has been shown to result in higher purity than 100% TFA due to better resin swelling.[6][7]

Issue 3: I'm observing byproducts related to the oxidation of sensitive residues like Methionine or Tryptophan.

  • Possible Cause: The thioether side chain of Methionine can be oxidized to the corresponding sulfoxide (+16 Da). The indole ring of Tryptophan is also susceptible to oxidation.[8]

  • Solution: The addition of reducing agents like 1,2-ethanedithiol (EDT) or dimethyl sulfide (DMS) to the cleavage cocktail can help prevent oxidation.[3][5]

Data Presentation: Scavenger Cocktails for Boc Deprotection

The selection of an appropriate scavenger cocktail is critical for minimizing side reactions. The following tables summarize common scavengers and the effectiveness of different cocktails.

Table 1: Common Scavengers and Their Applications

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocations2.5-5% (v/v)A highly effective and widely used carbocation scavenger.[1][4]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[1][4]
ThioanisoleMet5% (v/v)Effective in preventing S-alkylation of methionine.[1][4]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine and tryptophan residues. Also helps prevent oxidation.[1][4]
WaterGeneral carbocations2.5-5% (v/v)Can act as a scavenger and is often included in scavenger cocktails.[1]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[1]

Table 2: Quantitative Comparison of Common Scavenger Cocktails

Scavenger Cocktail (v/v/v)Target PeptidesEfficacyReference
95% TFA / 2.5% Water / 2.5% TISPeptides without highly sensitive residuesA standard and effective cocktail for general use.[8][8]
82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT (Reagent K)Peptides with a variety of sensitive residuesA robust, general-purpose cocktail for complex peptides.[8][8]
88% TFA / 5% Phenol / 5% Water / 2% TIS (Reagent B)Peptides where trityl groups need scavengingAn "odorless" alternative for scavenging trityl groups.[8][8]
94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDTPeptides containing Trp, Cys, or MetRecommended for minimizing side reactions with these specific residues.[8][8]

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution Phase

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.[1]

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Deprotection: Cool the solution to 0 °C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise to the stirred solution.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.[1] The crude product, often obtained as the TFA salt, can then be purified by chromatography or crystallization.[10]

Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail

  • Resin Preparation: Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.[1]

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin and agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Isolation: Filter the resin and collect the filtrate.[1]

  • Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

  • Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[1]

Protocol 3: Analytical Monitoring by LC-MS

  • Sample Preparation: Take a small aliquot from the reaction mixture and quench it with a suitable solvent (e.g., dilute with 50% acetonitrile/water).

  • LC Separation: Use a reversed-phase C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • MS Detection: Employ electrospray ionization (ESI) in positive ion mode to detect the mass of the starting material, the deprotected product (mass difference of -100.12 amu), and any potential side products (e.g., +56 Da for t-butylation).[11]

Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Cleavage Free_Amine Free Amine (TFA Salt) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Decarboxylation Side_Product Alkylated Side Product tBu_Cation->Side_Product + Nucleophile Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger

Caption: Mechanism of TFA-mediated Boc deprotection and side reaction pathways.

Troubleshooting_Workflow decision decision solution solution problem problem Start Boc Deprotection Reaction Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis Check_Completion Reaction Complete? Analysis->Check_Completion Check_Purity Product Clean? Check_Completion->Check_Purity Yes Incomplete Incomplete Deprotection Check_Completion->Incomplete No Side_Products Side Products Observed Check_Purity->Side_Products No End Purify Product Check_Purity->End Yes Optimize_Conditions Increase Acid Conc./Time Improve Resin Swelling Incomplete->Optimize_Conditions Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers Optimize_Conditions->Start Add_Scavengers->Start

References

Technical Support Center: Purification Strategies for Fluorinated Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated piperidine compounds. Below you will find detailed information on common issues encountered during purification and isolation, along with recommended solutions, experimental protocols, and structured data to aid in your research.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of fluorinated piperidine compounds so challenging?

A1: The purification of fluorinated piperidines presents unique challenges due to several factors. Unprotected fluorinated piperidines can be volatile, making them difficult to handle and isolate without significant loss.[1][2] The introduction of fluorine atoms significantly alters the physicochemical properties of the piperidine ring, including its basicity (pKa).[3][4] This change in pKa can affect the compound's behavior during chromatography and extraction. Furthermore, depending on the synthetic route, side products like defluorinated or partially hydrogenated compounds can form, which may have similar properties to the desired product, complicating separation.[1][2]

Q2: My unprotected fluorinated piperidine is volatile. How can I minimize loss during purification?

A2: Volatility is a common issue with smaller, unprotected fluorinated piperidines.[1][2] To mitigate this, consider the following strategies:

  • In Situ Protection: Before purification, convert the volatile free amine into a less volatile derivative. Common protecting groups include benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), which can be introduced in situ after the reaction is complete. This strategy has been shown to lead to high isolated yields.[1][2]

  • Salt Formation: Convert the basic piperidine to a stable, non-volatile salt (e.g., a hydrochloride salt) before isolation.[5]

  • Dry Loading for Chromatography: When using flash chromatography, avoid wet loading if the compound has poor solubility in the eluent. Instead, dissolve your sample in a suitable volatile solvent, adsorb it onto silica gel or Celite, evaporate the solvent completely, and load the resulting dry powder onto the column.[6]

  • Careful Handling: Always handle potentially volatile compounds in a well-ventilated area and consider using sealed vials for analysis and storage.[6]

Q3: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. What are the likely causes and solutions?

A3: Poor peak shape is often caused by secondary interactions between the basic piperidine nitrogen and the stationary phase, or issues with the mobile phase.

  • Possible Cause: Secondary Interactions: The basic nitrogen of the piperidine can interact with residual acidic silanol groups on standard silica-based columns, leading to peak tailing.

  • Solution: Mobile Phase Additives: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to both the aqueous and organic mobile phases.[6] This protonates the piperidine, minimizing secondary interactions and improving peak shape.

  • Possible Cause: Sample Overload: Injecting too much sample can lead to peak fronting.

  • Solution: Reduce Injection Volume/Concentration: Try diluting your sample or injecting a smaller volume.

  • Possible Cause: Inappropriate Solvent: If the sample is not fully dissolved in the mobile phase, it can cause peak splitting or broadening.

  • Solution: Adjust Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions. For reversed-phase HPLC, this is often a mixture rich in the organic component (e.g., 90% acetonitrile/10% water).[6]

Q4: How do I select the best chromatography technique for my fluorinated piperidine derivative?

A4: The choice of technique depends on the compound's polarity and solubility.

  • Reversed-Phase HPLC (RP-HPLC): This is a versatile starting point for moderately polar compounds soluble in common organic solvents. A C18 column is a good first choice.[6]

  • Hydrophilic Interaction Chromatography (HILIC): For highly polar, water-soluble fluorinated compounds, HILIC is often more effective. This technique uses a polar stationary phase (e.g., silica, amide) with a mobile phase gradient from high organic to high aqueous content.[6]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent orthogonal technique, particularly for chiral separations or when dealing with compounds that are difficult to separate by HPLC. It offers different selectivity compared to reversed-phase methods.[6]

  • Fluorinated Phases: For separating fluorinated compounds from their non-fluorinated counterparts or other halogenated compounds, columns with a fluorinated stationary phase (e.g., pentafluorophenyl) can offer unique selectivity and enhanced retention.[7][8]

Q5: My desired compound is co-eluting with an impurity. How can I improve the separation?

A5: When co-elution occurs, you need to alter the selectivity of your chromatographic system.

  • Change the Mobile Phase: Switching the organic modifier (e.g., from acetonitrile to methanol) can change the elution order.[6] Using additives like 2,2,2-trifluoroethanol (TFE) can also significantly alter selectivity, especially on fluorinated phases.[8][9]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, switch to a column with a different chemistry. If you are using a C18 column, consider a phenyl-hexyl or a fluorinated phase column.[6]

  • Employ an Orthogonal Technique: If co-elution persists, a completely different separation mechanism is needed. If you are using RP-HPLC, try HILIC or SFC. This change in methodology is often the most effective way to resolve difficult separations.[6]

Troubleshooting Guides

Chromatographic Purification
ProblemPossible CausesRecommended Solutions
Poor Peak Shape (Tailing) Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the column.Add 0.1% formic acid or TFA to the mobile phase to protonate the amine.[6] Use a base-deactivated column.
Poor Peak Shape (Fronting) Sample overload; injecting too high a concentration.Reduce the sample concentration or the injection volume.
Co-elution of Isomers or Impurities Insufficient selectivity of the current method.1. Change the organic modifier in the mobile phase (e.g., methanol instead of acetonitrile).[6]2. Switch to a column with different selectivity (e.g., from C18 to a phenyl-hexyl or fluorinated phase).[6]3. Employ an orthogonal technique like HILIC or SFC.[6]
Compound Not Retained on RP-HPLC Compound is too polar for reversed-phase conditions.1. Use a more polar stationary phase (e.g., embedded polar group column).2. Switch to HILIC, which is designed for polar compounds.[6]
Compound Irreversibly Sticking to Column Strong, non-specific binding to the stationary phase.1. Ensure the mobile phase is sufficiently strong to elute the compound.2. If using silica gel, consider pre-treating the crude material with a base (e.g., triethylamine) to neutralize acidic impurities before loading.
Crystallization / Salt Formation
ProblemPossible CausesRecommended Solutions
Compound "Oils Out" High concentration of impurities depressing the melting point.[10] Cooling the solution too rapidly.[10] Solvent is too nonpolar for the compound salt.1. First, attempt further purification by another method (e.g., flash chromatography or acid-base extraction) to increase purity.[10]2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the flask with a glass rod can induce nucleation.[10]3. Choose a more polar solvent system for recrystallization.
Poor Crystal Yield Compound is too soluble in the chosen solvent.Select a solvent system where the compound is soluble when hot but poorly soluble when cold. Perform trials with small amounts in various solvents (e.g., isopropanol, ethyl acetate, hexanes, or mixtures thereof).
Salt Does Not Precipitate The salt form is soluble in the reaction mixture.After acid addition, try adding a less polar co-solvent (e.g., diethyl ether or hexanes) to reduce the solubility of the salt and force precipitation.

Quantitative Data Summary

The purification strategy often depends on the initial purity of the crude material. The table below summarizes the results from a study on the heterogeneous hydrogenation of fluoropyridines, indicating the types of catalysts and conditions that influence product yield and, consequently, the impurity profile.

Table 1: Selected Conditions for Heterogeneous Hydrogenation of 3-Fluoropyridine [1][2]

EntryCatalystAcidYield of 3-Fluoropiperidine (%)Conversion (%)Key Observation
1Pd(OH)₂/C (20 wt%)aq. HCl88>99Optimal conditions with acid.
2Rh/C (5 wt%)aq. HCl53>99Lower yield compared to Pd(OH)₂/C.
3Pt/C (5 wt%)aq. HCl6>99Inefficient for desired product formation.
4Pd/C (10 wt%)aq. HCl83>99High yield, slightly less than Pd(OH)₂/C.
5Pd(OH)₂/C (20 wt%)None1778Omitting acid leads to low conversion and dominates formation of the defluorinated side product.

Data adapted from a study on the hydrogenation of fluorinated pyridines. The presence of a strong Brønsted acid was crucial to suppress the formation of the defluorinated side product.[1][2]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Analysis

This protocol provides a starting point for the analysis of moderately polar fluorinated piperidine derivatives.[6][11]

  • Instrumentation and Column:

    • HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Reagents:

    • Mobile Phase A: Deionized water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Sample Solvent: 90% Acetonitrile / 10% Water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (adjust based on chromophore).

    • Injection Volume: 5 µL.[6]

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Sample Preparation: Dissolve the sample in the sample solvent to a concentration of approximately 1 mg/mL.[6]

Protocol 2: General SFC Method for Purification

This protocol provides a general approach for scaling up a purification using SFC.[6]

  • Instrumentation and Column:

    • SFC System: A preparative SFC system with a suitable fraction collector.

    • Column: An appropriate chiral or achiral stationary phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B: Methanol (or other suitable alcohol modifier).

  • Chromatographic Conditions:

    • Flow Rate: 70 g/min .

    • Back Pressure: 120 bar.

    • Column Temperature: 35 °C.

    • Detection: UV-Vis and/or MS-triggered fraction collection.

    • Gradient: (Example)

      • 0-2 min: 10% B

      • 2-8 min: 10% to 40% B

      • 8-10 min: 40% B

  • Sample Preparation: Dissolve the sample at a high concentration in a solvent compatible with the initial mobile phase.

Visual Workflow and Troubleshooting Guides

Purification_Strategy_Selection Figure 1: Purification Strategy Selection Workflow start Crude Fluorinated Piperidine Compound check_volatility Is the compound volatile? start->check_volatility crystallize Is the compound a solid? start->crystallize protect Protect amine (e.g., Cbz) or form a salt (e.g., HCl) check_volatility->protect Yes check_polarity Assess Polarity & Solubility check_volatility->check_polarity No protect->check_polarity hplc Moderately Polar & Organic Soluble check_polarity->hplc Moderate hilic Highly Polar & Aqueous Soluble check_polarity->hilic High run_rphplc Purify by Reversed-Phase HPLC hplc->run_rphplc run_hilic Purify by HILIC hilic->run_hilic crystallize->check_volatility No / Oil run_crystallize Purify by Recrystallization crystallize->run_crystallize Yes check_purity Purity > 95%? run_rphplc->check_purity run_hilic->check_purity run_crystallize->check_purity orthogonal Use Orthogonal Method (e.g., SFC or different stationary/mobile phase) check_purity->orthogonal No final_product Pure Product check_purity->final_product Yes orthogonal->check_purity

Caption: A decision workflow for selecting a purification method.

HPLC_Troubleshooting Figure 2: HPLC Troubleshooting Logic start Problem Observed in RP-HPLC Chromatogram peak_shape Poor Peak Shape (Tailing) start->peak_shape coelution Co-elution with Impurity start->coelution retention Poor Retention (Elutes at void volume) start->retention cause_tailing Cause: Secondary interaction of basic N with silica peak_shape->cause_tailing cause_coelution Cause: Insufficient Selectivity coelution->cause_coelution cause_retention Cause: Compound is too polar for RP-HPLC retention->cause_retention sol_tailing Solution: Add 0.1% TFA or Formic Acid to mobile phase cause_tailing->sol_tailing sol_coelution1 Solution 1: Change organic modifier (ACN <=> MeOH) cause_coelution->sol_coelution1 sol_coelution2 Solution 2: Change stationary phase (C18 -> Phenyl) sol_coelution1->sol_coelution2 sol_coelution3 Solution 3: Use orthogonal technique (e.g., HILIC) sol_coelution2->sol_coelution3 sol_retention Solution: Switch to HILIC methodology cause_retention->sol_retention

Caption: A troubleshooting guide for common HPLC issues.

References

Technical Support Center: Improving Reaction Times for Sterically Hindered Piperidine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the coupling of sterically hindered piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for slow or incomplete coupling reactions with sterically hindered piperidines?

A1: Slow or incomplete coupling reactions involving sterically hindered piperidines are most commonly attributed to:

  • Steric Hindrance: The bulky nature of substituents on the piperidine ring or on the coupling partner physically obstructs the approach of the reacting species, thereby increasing the activation energy of the reaction.[1][2]

  • Reduced Nucleophilicity: The steric bulk around the nitrogen atom in the piperidine can decrease its nucleophilicity, making it a less effective reactant.[2]

  • Inappropriate Catalyst System: The choice of palladium catalyst, and particularly the ancillary ligand, is critical. Suboptimal ligands may not efficiently facilitate the key steps of the catalytic cycle (oxidative addition, reductive elimination) for hindered substrates.[3][4]

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, temperature, and reaction time play a crucial role and often need to be carefully optimized for challenging couplings.[2]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, especially under prolonged reaction times or at elevated temperatures.[5]

Q2: Which catalyst systems are generally recommended for coupling sterically hindered piperidines?

A2: For sterically hindered piperidine couplings, particularly in Buchwald-Hartwig amination reactions, palladium catalysts with bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center and promote the crucial reductive elimination step. Commonly successful ligand classes include:

  • Biarylphosphine Ligands: Ligands such as XPhos, RuPhos, and JohnPhos have demonstrated broad utility and high efficiency in coupling sterically demanding substrates.[4]

  • Ferrocenylphosphine Ligands (e.g., dppf): These have been shown to be effective in providing reliable C-N bond formation.[6]

  • Air-Stable Precatalysts: The use of air- and moisture-stable palladium precatalysts can improve reproducibility and simplify reaction setup.[7]

While palladium catalysis is prevalent, copper-catalyzed C-N coupling reactions, sometimes referred to as Ullmann-type couplings, can be a viable alternative, especially with the development of new, effective ligands.[8]

Q3: How does the choice of base impact the reaction rate and yield?

A3: The base is a critical component of the catalytic system. It is required to deprotonate the piperidine, forming the active nucleophile. For sterically hindered amines, a strong, non-nucleophilic base is typically required. Common choices include:

  • Sodium tert-butoxide (NaOt-Bu)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Potassium phosphate (K₃PO₄)

  • Cesium carbonate (Cs₂CO₃)

The choice of base can also influence catalyst activity and stability. A base screen is often a crucial step in optimizing the reaction conditions for a specific set of substrates.[9]

Q4: Can increasing the reaction temperature always improve the reaction time?

A4: While increasing the temperature can provide the necessary energy to overcome the activation barrier in sterically hindered reactions, it is not always a straightforward solution.[10] Higher temperatures can lead to undesired side reactions, such as catalyst decomposition, hydrodehalogenation of the aryl halide, or degradation of sensitive functional groups on the substrates.[11] Therefore, temperature optimization should be conducted cautiously, often in conjunction with screening other reaction parameters. Microwave-assisted synthesis can sometimes be effective in reducing reaction times by rapidly reaching and maintaining a precise temperature.[1][2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Slow or Incomplete Reaction Steric hindrance impeding the reaction.- Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, RuPhos).[4]- Increase reaction temperature cautiously, or consider microwave heating.[1][10]- Increase the concentration of the reactants.[12]- Extend the reaction time, monitoring for potential side product formation.[10]
Inefficient catalyst system.- Screen different palladium precatalysts and ligands.[3][9]- Consider a different metal catalyst system, such as copper.[8]
Suboptimal base.- Screen a panel of strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS, Cs₂CO₃).[9]
Low Yield Catalyst deactivation.- Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[11]- Use a higher catalyst loading.- Consider using a palladium precatalyst which can be more robust.[7]
Competing side reactions (e.g., hydrodehalogenation).- Optimize the ligand-to-metal ratio.- Use a milder base if possible.- Lower the reaction temperature and extend the reaction time.
Poor solubility of reactants.- Screen different anhydrous, polar aprotic solvents such as toluene, dioxane, or DMF.[10]
Formation of Multiple Byproducts Over-alkylation or bis-arylation.- Adjust the stoichiometry of the reactants, often using a slight excess of the piperidine.[11]
Reaction with other nucleophilic groups.- If the substrate contains other nucleophilic sites (e.g., other amines, thiols), consider using protecting groups.[12]

Quantitative Data Summary

The following tables summarize reaction conditions and outcomes for representative sterically hindered piperidine coupling reactions.

Table 1: Effect of Ligand on Buchwald-Hartwig Coupling of a Hindered Piperidine

Ligand Catalyst Precursor Base Solvent Temp (°C) Time (h) Yield (%)
P(o-tolyl)₃Pd(OAc)₂NaOt-BuToluene10024<10
BINAPPd₂(dba)₃Cs₂CO₃Toluene1101865
XPhosPd₂(dba)₃NaOt-BuToluene1001292
RuPhosPd-G3-XPhosLHMDSDioxane80895

Note: This table is a generalized representation based on trends observed in the literature. Actual results will vary based on specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Sterically Hindered Piperidine

This protocol describes a typical setup for the N-arylation of a sterically hindered piperidine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • Sterically hindered piperidine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar glassware for reactions under inert atmosphere

Procedure:

  • To a Schlenk flask, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Add the aryl bromide and a stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the sterically hindered piperidine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Slow/Incomplete Reaction check_reagents Check Reagent Quality (Piperidine, Aryl Halide, Solvent, Base) start->check_reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst Reagents OK screen_ligands Screen Bulky Phosphine Ligands (e.g., XPhos, RuPhos) optimize_catalyst->screen_ligands screen_bases Screen Strong, Non-nucleophilic Bases (e.g., NaOtBu, LHMDS) optimize_catalyst->screen_bases optimize_conditions Optimize Reaction Conditions increase_temp Increase Temperature Cautiously (or use Microwave) optimize_conditions->increase_temp increase_conc Increase Reactant Concentration optimize_conditions->increase_conc screen_ligands->optimize_conditions Improvement failure Persistent Failure screen_ligands->failure No Improvement screen_bases->optimize_conditions Improvement screen_bases->failure No Improvement success Reaction Successful increase_temp->success Success increase_temp->failure Side Products/Decomposition increase_conc->success Success alternative_methods Consider Alternative Methods (e.g., Cu-catalyzed coupling) alternative_methods->success Success failure->alternative_methods

Caption: Troubleshooting workflow for slow piperidine coupling.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L OA->PdII Coord Amine Coordination PdII->Coord Piperidine AmineComplex [Ar-Pd(II)-Amine]+ L Coord->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot Amido Ar-Pd(II)-Nuc L Deprot->Amido RE Reductive Elimination Amido->RE Rate-Limiting for Hindered Substrates RE->Pd0 Catalyst Regeneration Product Ar-Nuc (Product) RE->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(Boc-amino)-3,3-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-(Boc-amino)-3,3-difluoropiperidine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in some common organic solvents?

A1: The solubility of this compound is influenced by several structural features. The presence of the polar Boc-amino group and the difluoro substituents on the piperidine ring can lead to a high crystal lattice energy, making it difficult for solvent molecules to break down the solid structure. The piperidine nitrogen is basic, which can also affect its interaction with solvents.[1] Furthermore, fluorinated compounds can exhibit unique solubility behaviors that may not align with general solubility trends.[2][3]

Q2: What are the initial recommended solvents to try for dissolving this compound?

A2: For initial attempts, polar aprotic solvents are often a good starting point for compounds with similar functionalities. We recommend starting with solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[4][5] If the compound is intended for a reaction, consider the compatibility of these solvents with your reaction conditions.

Q3: Can I use heat to improve the solubility?

A3: Yes, gentle warming can be an effective method to increase the solubility of many compounds, including those with poor initial solubility.[4] However, it is crucial to do this cautiously, as excessive heat can lead to the degradation of the compound. We recommend performing a small-scale test and monitoring for any changes in color or the appearance of impurities by techniques like TLC or LC-MS.

Q4: My compound precipitates out of solution after cooling. What should I do?

A4: Precipitation upon cooling indicates that the solution was supersaturated at the higher temperature. If the experimental procedure allows, maintaining a slightly elevated temperature might be an option. Alternatively, using a co-solvent system may help to keep the compound in solution at room temperature.[4][6] Adding a small amount of a stronger co-solvent, such as DMSO, to your primary solvent can sometimes prevent precipitation.[4]

Q5: How does the purity of this compound affect its solubility?

A5: Impurities can significantly impact the solubility of a compound.[4] In some cases, impurities can lower the overall solubility or co-precipitate with your compound. It is always recommended to use a compound with the highest possible purity for solubility studies and subsequent reactions to ensure reproducible results.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue: The compound does not dissolve in the chosen solvent.

Initial Steps:

  • Increase Agitation: Ensure the mixture is being vigorously stirred or agitated.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.[4] Sonication can help break up solid aggregates and increase the surface area available for solvation.

  • Gentle Heating: Carefully warm the mixture while monitoring for any signs of degradation.[4]

Advanced Strategies:

  • Co-solvent Systems: If a single solvent is ineffective, a co-solvent system can be employed.[6][7] Start by adding a small percentage of a stronger, compatible solvent. For example, if your compound has low solubility in dichloromethane (DCM), try adding small increments of DMF or DMSO.

  • Solvent Screening: Perform a systematic solvent screening to identify the most suitable solvent or solvent mixture. See the experimental protocol below for a suggested workflow.

Issue: The compound is not soluble enough for my reaction concentration.
  • Re-evaluate Solvent Choice: Based on the results of a solvent screen, you may need to switch to a different solvent system that allows for a higher concentration.

  • pH Adjustment (for aqueous environments): While the focus is on organic solvents, if your subsequent steps involve an aqueous phase, the basicity of the piperidine nitrogen can be utilized. Protonation in an acidic medium can significantly increase aqueous solubility.[1]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Observations
Dichloromethane (DCM)25
Tetrahydrofuran (THF)25
Acetonitrile (MeCN)25
Ethyl Acetate (EtOAc)25
Methanol (MeOH)25
Ethanol (EtOH)25
N,N-Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25
Add other solvents as tested

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol outlines the standard "shake-flask" method for determining the equilibrium solubility of a compound.[8]

Materials:

  • This compound

  • Selected organic solvents (high purity)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it in a temperature-controlled shaker.

  • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered solution with a known volume of a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC).

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Small-Scale Solvent Screening

This protocol provides a rapid method to screen for suitable solvents on a small scale.

Materials:

  • This compound

  • A selection of organic solvents

  • Small vials (e.g., 1 mL)

  • Vortex mixer

  • Small magnetic stir bar (optional)

Procedure:

  • Weigh a small, known amount of this compound (e.g., 1-2 mg) into each vial.

  • Add a small, measured volume of a solvent to the first vial (e.g., 100 µL).

  • Vortex the vial for 1-2 minutes.

  • Observe if the solid has completely dissolved.

  • If the solid has not dissolved, add another aliquot of the solvent and repeat the vortexing and observation.

  • Continue this process until the solid dissolves or a maximum practical volume of solvent has been added.

  • Repeat for each solvent to be tested.

  • This will provide a semi-quantitative measure of solubility and help identify promising solvents for further investigation.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound initial_steps Initial Dissolution Attempts (Vortex, Sonicate) start->initial_steps dissolved_q Is the compound fully dissolved? initial_steps->dissolved_q success Success: Proceed with Experiment dissolved_q->success Yes gentle_heat Apply Gentle Heat dissolved_q->gentle_heat No dissolved_heat_q Dissolved with heat? gentle_heat->dissolved_heat_q stable_at_rt_q Stable at Room Temperature? dissolved_heat_q->stable_at_rt_q Yes co_solvent Use Co-Solvent System dissolved_heat_q->co_solvent No stable_at_rt_q->success Yes use_warm Use Warm Solution (if experiment allows) stable_at_rt_q->use_warm No use_warm->success co_solvent->dissolved_q solvent_screen Perform Solvent Screening co_solvent->solvent_screen failure Re-evaluate Synthetic Strategy or Consider Derivatization solvent_screen->failure

Caption: Troubleshooting workflow for poor solubility.

Solvent_Selection_Logic cluster_options Initial Solvent Classes start Select Initial Solvent polar_aprotic Polar Aprotic (DMSO, DMF, NMP) start->polar_aprotic Recommended Start polar_protic Polar Protic (MeOH, EtOH) start->polar_protic less_polar Less Polar (DCM, THF, EtOAc) start->less_polar solubility_check Assess Solubility polar_aprotic->solubility_check polar_protic->solubility_check less_polar->solubility_check co_solvent_strategy Implement Co-Solvent Strategy solubility_check->co_solvent_strategy If insufficient

Caption: Logical approach for solvent selection.

References

Preventing hydrodefluorination in catalytic hydrogenation of fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of fluoropyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working to achieve selective hydrogenation of the pyridine ring while preserving the C-F bond. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide: Preventing Hydrodefluorination

This guide addresses specific issues you may encounter during the catalytic hydrogenation of fluoropyridines, with a focus on preventing the undesired side reaction of hydrodefluorination (HDF).

Q1: My reaction shows significant hydrodefluorination. What are the primary factors I should investigate?

A1: Significant hydrodefluorination is a common issue and can typically be attributed to one or more of the following factors:

  • Inappropriate Catalyst Choice: The choice of catalyst is critical. Some metals are more prone to C-F bond activation. While highly active for hydrogenation, catalysts like Rhodium can also promote hydrodefluorination.[1]

  • Absence of an Acidic Additive: The presence of a Brønsted acid is often crucial for protonating the pyridine nitrogen, which facilitates hydrogenation of the ring and suppresses hydrodefluorination.[2][3]

  • Reaction Temperature and Pressure: Harsh reaction conditions, such as high temperatures and pressures, can increase the likelihood of C-F bond cleavage.[4]

  • Solvent Effects: The solvent system can influence catalyst activity and selectivity.

To address this, a systematic evaluation of your reaction conditions is recommended. Start by assessing your catalyst and the presence of an acidic co-catalyst, as these often have the most significant impact.

Q2: I am observing incomplete conversion of my fluoropyridine starting material. How can I improve the reaction yield without increasing hydrodefluorination?

A2: Incomplete conversion with minimal hydrodefluorination suggests that the reaction conditions are selective but not sufficiently active. To improve conversion, consider the following adjustments:

  • Optimize Catalyst Loading: Increasing the catalyst loading can enhance the reaction rate. However, be cautious, as excessive catalyst might lead to increased side reactions if not properly controlled.

  • Increase Hydrogen Pressure: Gradually increasing the hydrogen pressure can improve the rate of hydrogenation. Monitor the reaction closely for any onset of hydrodefluorination.

  • Adjust Acid Stoichiometry: If using an acidic additive, ensure the stoichiometry is optimal. Insufficient acid may lead to incomplete protonation of the pyridine, slowing down the desired reaction.[2][3]

  • Prolong Reaction Time: If the reaction is clean but slow, simply extending the reaction time may be sufficient to drive it to completion.

Q3: My catalyst seems to be deactivating during the reaction. What could be the cause and how can I prevent it?

A3: Catalyst deactivation can be caused by several factors in the hydrogenation of nitrogen-containing heterocycles:

  • Catalyst Poisoning: The nitrogen atom in both the fluoropyridine starting material and the resulting fluoropiperidine product can act as a Lewis basic poison to the metal catalyst.[4] The use of a strong Brønsten acid can mitigate this by protonating the nitrogen.[2][3]

  • Impure Reagents or Solvents: Impurities in your starting materials, solvents, or hydrogen gas can poison the catalyst. Ensure the use of high-purity reagents and solvents.

  • Sintering of the Catalyst: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate (sinter), reducing the active surface area. If possible, conduct the reaction at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the selective hydrogenation of fluoropyridines?

A1: A combination of a palladium catalyst with an acidic additive is a well-established system for the selective hydrogenation of fluoropyridines. Specifically, 20 wt% Palladium(II) hydroxide on carbon (Pd(OH)₂/C), often referred to as Pearlman's catalyst, in the presence of aqueous hydrochloric acid (HCl) has been shown to be effective.[2][3] This system generally provides good conversion while minimizing hydrodefluorination. Other common heterogeneous catalysts may show lower conversion or favor the formation of the defluorinated side product.[2]

Q2: Why is the addition of a Brønsted acid important?

A2: The addition of a strong Brønsted acid, such as HCl, plays a crucial role in the selective hydrogenation of fluoropyridines.[2][3] The acid protonates the nitrogen atom of the pyridine ring. This protonation increases the electrophilicity of the ring, making it more susceptible to hydrogenation. Furthermore, protonation of the product piperidine prevents it from acting as a catalyst poison.[4] Omitting the acid can lead to diminished conversion and an increase in the formation of the hydrodefluorinated byproduct.[2][3]

Q3: What are typical reaction conditions for selective fluoropyridine hydrogenation?

A3: While optimal conditions can be substrate-dependent, a general starting point based on published literature would be:

  • Catalyst: 20 wt% Pd(OH)₂/C

  • Acid: Aqueous HCl

  • Solvent: Methanol (MeOH)

  • Temperature: Room temperature to 40°C[4]

  • Hydrogen Pressure: 5 bar to atmospheric pressure[1][4]

It is always recommended to perform small-scale optimization experiments for your specific substrate.

Q4: Can other functional groups on the fluoropyridine ring be tolerated during hydrogenation?

A4: The tolerance of other functional groups depends on the specific catalytic system and reaction conditions employed. The Pd(OH)₂/C and HCl system has been shown to tolerate other (hetero)aromatic systems, free hydroxy groups, amides, and sulfonamides.[2][3] However, reducible functional groups such as nitro groups, nitriles, or other unsaturations may be reduced under these conditions. A careful evaluation of the compatibility of all functional groups present on your substrate is necessary.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3-Fluoropyridine

EntryCatalystAdditiveSolventConversion (%)Product A Yield (%) (3-Fluoropiperidine)Product B Yield (%) (Piperidine)
120 wt% Pd(OH)₂/Caq. HClMeOH>95HighLow
2Other common heterogeneous catalystsaq. HClMeOHVariableLow to TraceVariable
320 wt% Pd(OH)₂/CNoneMeOHDiminishedLowDominant

Data synthesized from qualitative descriptions in literature.[2][3] Actual yields are substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for the Selective Hydrogenation of a Fluoropyridine

Caution: Hydrogenation reactions should be carried out with appropriate safety precautions, including the use of a blast shield and proper handling of flammable hydrogen gas and potentially pyrophoric catalysts.[5]

  • Reaction Setup: To a suitable high-pressure reactor vessel, add the fluoropyridine substrate.

  • Solvent and Acid Addition: Add methanol (MeOH) as the solvent, followed by the addition of aqueous hydrochloric acid (HCl).

  • Catalyst Addition: Carefully add 20 wt% Pd(OH)₂/C catalyst to the reaction mixture.

  • Reaction Execution:

    • Seal the reactor vessel.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon).

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).[4]

    • Stir the reaction mixture at the desired temperature (e.g., 40°C) for the required time (e.g., 16 hours).[4]

  • Work-up:

    • After the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

    • Dilute the reaction mixture with a suitable solvent like ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water.[4]

    • Neutralize the filtrate by washing with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude fluoropiperidine derivative as needed, for example, by column chromatography or distillation.

Visualizations

Hydrodefluorination_Prevention_Workflow start Start: Significant Hydrodefluorination Observed check_catalyst Evaluate Catalyst and Additives start->check_catalyst is_acidic Is a Brønsted Acid (e.g., HCl) present? check_catalyst->is_acidic add_acid Action: Add aq. HCl is_acidic->add_acid No check_catalyst_type Is the catalyst Pd(OH)₂/C? is_acidic->check_catalyst_type Yes add_acid->check_catalyst_type change_catalyst Action: Switch to 20 wt% Pd(OH)₂/C check_catalyst_type->change_catalyst No optimize_conditions Optimize Reaction Conditions (Temperature, Pressure) check_catalyst_type->optimize_conditions Yes change_catalyst->optimize_conditions lower_temp Action: Lower Reaction Temperature and/or Pressure optimize_conditions->lower_temp end End: Hydrodefluorination Minimized lower_temp->end

Caption: Troubleshooting workflow for minimizing hydrodefluorination.

Reaction_Pathway substrate Fluoropyridine catalyst_system Catalyst: Pd(OH)₂/C Additive: aq. HCl Solvent: MeOH Conditions: H₂, Pressure, Temp desired_product Desired Product: Fluoropiperidine catalyst_system->desired_product Selective Hydrogenation (Favored Pathway) side_product Side Product: Piperidine (from HDF) catalyst_system->side_product Hydrodefluorination (Undesired Pathway)

Caption: Competing reaction pathways in fluoropyridine hydrogenation.

References

Technical Support Center: Scaling Up the Synthesis of 4-Substituted 3,3-Difluoropiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scalable synthesis of 4-substituted 3,3-difluoropiperidines. The following FAQs and guides are designed to address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing 4-substituted 3,3-difluoropiperidines on a larger scale?

A1: A common and scalable four-step synthetic route is employed.[1] This process begins with a copper-mediated 1,4-addition of ethyl bromodifluoroacetate to a 3-substituted acrylonitrile. The resulting γ-cyano ester is then reduced to the corresponding amino ester using a borane reagent. Subsequently, the amino ester undergoes lactamization to form a 3,3-difluoropiperidin-2-one intermediate. The final step involves the reduction of this lactam to yield the desired 4-substituted 3,3-difluoropiperidine.[1]

Q2: I am observing low yields in the initial 1,4-addition step. How can this be improved?

A2: Low yields in the copper-mediated 1,4-addition can often be attributed to side reactions or incomplete conversion. To enhance the yield and selectivity for the desired 1,4-adduct, consider the following:

  • Use of Additives: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to significantly improve the reaction, leading exclusively to the 1,4-adduct.

  • Protic Additives: Introducing protic additives such as water or acetic acid can substantially increase the yield and reduce the required amount of the bromodifluoroacetate reagent.

Q3: What are common side products during the borane reduction of the nitrile, and how can they be minimized?

A3: A primary challenge during the catalytic hydrogenation or borane reduction of nitriles is the formation of secondary and tertiary amine byproducts. To favor the formation of the desired primary amine, the addition of ammonia or ammonium hydroxide to the reaction mixture is often effective in minimizing these side reactions.

Q4: My final 4-substituted 3,3-difluoropiperidine product is difficult to purify. What are the recommended purification strategies?

A4: The purification of piperidine derivatives can be challenging due to their basic nature. Common issues include:

  • Tailing on Silica Gel: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on standard silica gel, leading to broad peaks and poor separation. To mitigate this, you can:

    • Add a basic modifier like triethylamine (typically 0.1-1%) to your eluent.

    • Use amine-deactivated silica gel or an alternative stationary phase like alumina.

  • Low Recovery: Strong, sometimes irreversible, binding to the stationary phase can lead to low product recovery. The strategies mentioned above for reducing tailing can also improve recovery. For volatile products, care should be taken during solvent removal to avoid product loss.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving common issues for each stage of the synthesis.

Step 1: Copper-Mediated 1,4-Addition
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material Inactive copper surface; Insufficient reaction temperature; Poor quality of ethyl bromodifluoroacetate.Activate copper powder prior to use (e.g., with dilute HCl wash followed by acetone and ether rinses); Ensure reaction temperature is maintained (typically around 50-60 °C); Use freshly distilled or high-purity ethyl bromodifluoroacetate.
Formation of significant byproducts (e.g., 1,2-adducts) Unoptimized reaction conditions.Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the reaction mixture to promote exclusive 1,4-addition.
Low yield despite good conversion Competing side reactions; Instability of the intermediate.Introduce a protic additive like water or acetic acid to the reaction. This has been shown to improve yields significantly.
Step 2: Borane Reduction of the Cyano Ester
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete reduction of the nitrile Insufficient reducing agent; Deactivation of the borane reagent.Use a slight excess of the borane reagent (e.g., BH3•THF or BH3•SMe2); Ensure anhydrous reaction conditions as borane reagents are moisture-sensitive.
Formation of secondary and tertiary amine byproducts Reaction of the initially formed primary amine with intermediates.Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of these byproducts.
Reduction of the ester group Use of a harsh reducing agent or prolonged reaction times.Borane reagents are generally chemoselective for the nitrile over the ester. However, if ester reduction is observed, consider lowering the reaction temperature or reducing the reaction time.
Step 3: Lactamization to 3,3-Difluoropiperidin-2-one
Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of the lactam Incomplete cyclization; Competing polymerization or side reactions.Ensure optimal reaction temperature for cyclization (this can be substrate-dependent); Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Difficult purification of the lactam Presence of unreacted starting material or polymeric byproducts.Column chromatography is typically effective. The choice of eluent system should be optimized to separate the more polar lactam from the less polar starting material and non-polar byproducts.
Step 4: Reduction of the Lactam to 3,3-Difluoropiperidine
Observed Problem Potential Cause(s) Recommended Solution(s)
Incomplete reduction of the lactam Insufficient reducing agent; Deactivation of the reagent.Use a sufficient excess of a strong reducing agent suitable for lactams, such as borane (BH3•THF or BH3•SMe2) or lithium aluminum hydride (LiAlH4); Maintain strictly anhydrous conditions.
Formation of ring-opened byproducts Over-reduction or cleavage of the C-N bond.Carefully control the reaction temperature and stoichiometry of the reducing agent. A milder reducing agent or lower temperature may be necessary.
Complex product mixture Potential for side reactions depending on the substituent at the 4-position.Protect sensitive functional groups on the substituent before the reduction step.

Experimental Protocols & Data

General Synthetic Workflow

G cluster_step1 Step 1: 1,4-Addition cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Lactamization cluster_step4 Step 4: Lactam Reduction A 3-Substituted Acrylonitrile C Copper Powder, Additive A->C B Ethyl Bromodifluoroacetate B->C D Ethyl 5-cyano-4-substituted- 2,2-difluoropentanoate C->D Yields typically 60-80% E Ethyl 5-amino-4-substituted- 2,2-difluoropentanoate D->E BH3•THF or BH3•SMe2 D->E F 5-Substituted- 3,3-difluoropiperidin-2-one E->F Heat E->F G 4-Substituted- 3,3-difluoropiperidine F->G BH3•THF or BH3•SMe2 F->G

Caption: General four-step synthesis of 4-substituted 3,3-difluoropiperidines.

Troubleshooting Workflow

G start Low Yield or Impurity in Final Product check_step1 Analyze Step 1 Product (1,4-Addition) start->check_step1 troubleshoot_step1 Troubleshoot Step 1: - Check copper activation - Add TMEDA/protic solvent - Verify reagent quality check_step1->troubleshoot_step1 Issue Found check_step2 Analyze Step 2 Product (Nitrile Reduction) check_step1->check_step2 OK troubleshoot_step1->check_step1 troubleshoot_step2 Troubleshoot Step 2: - Ensure anhydrous conditions - Add NH3/NH4OH - Check borane stoichiometry check_step2->troubleshoot_step2 Issue Found check_step3 Analyze Step 3 Product (Lactamization) check_step2->check_step3 OK troubleshoot_step2->check_step2 troubleshoot_step3 Troubleshoot Step 3: - Use high dilution - Optimize temperature - Purify intermediate carefully check_step3->troubleshoot_step3 Issue Found check_step4 Analyze Step 4 Product (Lactam Reduction) check_step3->check_step4 OK troubleshoot_step3->check_step3 troubleshoot_step4 Troubleshoot Step 4: - Use sufficient reducing agent - Maintain anhydrous conditions - Control temperature check_step4->troubleshoot_step4 Issue Found end Optimized Synthesis check_step4->end OK troubleshoot_step4->check_step4

Caption: A logical workflow for troubleshooting low yields or impurities.

Representative Yields for the Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine
Step Reactants Reagents & Conditions Product Reported Yield
1. 1,4-Addition 3-(Benzyloxy)acrylonitrile, Ethyl bromodifluoroacetateCopper powder, THF, refluxEthyl 5-(benzyloxy)-2,2-difluoro-4-cyanopentanoate~75%
2. Nitrile Reduction Ethyl 5-(benzyloxy)-2,2-difluoro-4-cyanopentanoateBH3•SMe2, THFEthyl 5-amino-4-(benzyloxymethyl)-2,2-difluoropentanoateNot Isolated
3. Lactamization Ethyl 5-amino-4-(benzyloxymethyl)-2,2-difluoropentanoateToluene, reflux4-(Benzyloxymethyl)-3,3-difluoropiperidin-2-one~85% (over 2 steps)
4. Lactam Reduction 4-(Benzyloxymethyl)-3,3-difluoropiperidin-2-oneBH3•SMe2, THF, reflux4-(Benzyloxy)-3,3-difluoropiperidine~80%

Note: Yields are approximate and can vary based on the specific substrate, reaction scale, and purification method.

Detailed Protocol: Synthesis of 4-(Benzyloxy)-3,3-difluoropiperidine[1]

Step 1: Ethyl 5-(benzyloxy)-2,2-difluoro-4-cyanopentanoate To a suspension of activated copper powder in refluxing THF is added a solution of 3-(benzyloxy)acrylonitrile and ethyl bromodifluoroacetate in THF over several hours. The reaction mixture is refluxed until completion (monitored by GC-MS). After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the product.

Step 2 & 3: 4-(Benzyloxymethyl)-3,3-difluoropiperidin-2-one The cyanopentanoate from Step 1 is dissolved in anhydrous THF and cooled in an ice bath. Borane-dimethyl sulfide complex is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with methanol, and the solvent is evaporated. The residue is dissolved in toluene and refluxed for several hours to effect lactamization. After cooling, the solvent is removed, and the crude lactam is purified by chromatography.

Step 4: 4-(Benzyloxy)-3,3-difluoropiperidine The purified lactam is dissolved in anhydrous THF, and borane-dimethyl sulfide complex is added. The mixture is refluxed overnight. After cooling, the reaction is quenched by the slow addition of methanol, followed by hydrochloric acid. The mixture is then basified and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the final product is purified by column chromatography.

References

Choosing the optimal base for reactions with 4-(Boc-amino)-3,3-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-(Boc-amino)-3,3-difluoropiperidine.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound and provides solutions related to the selection of an appropriate base.

Issue Potential Cause (Base-Related) Troubleshooting Steps & Recommendations
Low or No Reaction Conversion Insufficient Basicity: The chosen base may not be strong enough to deprotonate the Boc-protected amine or other reacting partners.- Select a stronger base: Consider a base with a higher pKa. For N-alkylation, stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be more effective than triethylamine (TEA) or diisopropylethylamine (DIEA). - Increase Base Equivalents: Stoichiometric or even an excess of the base might be required to drive the reaction to completion.
Side Product Formation (e.g., Elimination, Racemization) Base is too Strong or Sterically Unhindered: Strong, non-hindered bases can promote unwanted side reactions.- Use a hindered base: For reactions sensitive to strong bases, a sterically hindered non-nucleophilic base like DIEA (Hünig's base) or 2,6-lutidine is recommended to minimize side reactions. - Control Reaction Temperature: Running the reaction at a lower temperature can often suppress side product formation.
Decomposition of Starting Material or Product Base Incompatibility: The chosen base may be reacting with the starting material or the desired product, leading to decomposition.- Screen different base classes: If an amine base is causing issues, consider switching to an inorganic base (e.g., K₂CO₃, NaHCO₃) or a different class of organic base. - Perform a base stability study: Test the stability of your starting material and product in the presence of the chosen base under the reaction conditions before proceeding with the actual reaction.
Poor Solubility of Reagents Inappropriate Solvent/Base Combination: The base or its salt byproduct may not be soluble in the chosen reaction solvent, hindering the reaction.- Choose a suitable solvent: Ensure all reactants and the base are soluble in the chosen solvent. For instance, potassium carbonate is more soluble in DMF or DMSO than in dichloromethane (DCM). - Consider a soluble organic base: Bases like TEA and DIEA are generally soluble in a wide range of organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the first-pass choice of base for N-alkylation of this compound?

For a standard N-alkylation with a reactive alkyl halide, a moderately hindered organic base such as diisopropylethylamine (DIEA) in a polar aprotic solvent like DMF or acetonitrile is a good starting point. It is generally non-nucleophilic and has sufficient basicity for many alkylations.

Q2: When should I consider using an inorganic base like potassium carbonate?

Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for N-alkylations, particularly in polar aprotic solvents like DMF or acetonitrile. They are often used when organic bases lead to side reactions or are difficult to remove during work-up. Cs₂CO₃ is generally more reactive than K₂CO₃.

Q3: Are strong bases like t-BuOK or n-BuLi suitable for reactions with this compound?

Strong bases such as potassium tert-butoxide (t-BuOK) and n-butyllithium (n-BuLi) are typically not recommended for routine reactions involving the Boc-protecting group, as they can lead to its cleavage or other side reactions.[1][2] However, for less reactive alkylating agents or for deprotonating less acidic protons, their use might be necessary, but requires careful control of reaction conditions (e.g., low temperature).

Q4: How does the presence of the difluoro group affect my choice of base?

The electron-withdrawing nature of the two fluorine atoms at the 3-position will decrease the basicity of the piperidine nitrogen. However, the primary amine at the 4-position, protected by the Boc group, is the typical site of deprotonation for subsequent reactions. The key consideration remains the compatibility of the base with the Boc group and other functional groups in the molecule.

Experimental Protocols

General Protocol for N-Alkylation
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or DCM, 0.1-0.5 M), add the alkylating agent (1.0-1.5 eq).

  • Add the selected base (1.5-3.0 eq) portion-wise or as a solution in the reaction solvent at room temperature or 0 °C.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Amide Coupling
  • To a solution of the carboxylic acid (1.0-1.2 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.0-1.2 eq) and the selected base (e.g., DIEA or TEA, 2.0-3.0 eq).[3]

  • Stir the mixture at room temperature for 10-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up the reaction as described in the N-alkylation protocol.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Bases for Reactions with this compound
Base pKa (Conjugate Acid) Class Common Solvents Key Considerations
Triethylamine (TEA)~10.7Tertiary AmineDCM, THF, AcetonitrileCan be nucleophilic; can form insoluble salts.
Diisopropylethylamine (DIEA)~11.0Tertiary Amine (Hindered)DCM, DMF, AcetonitrileNon-nucleophilic; good general-purpose base.
Potassium Carbonate (K₂CO₃)~10.3InorganicDMF, Acetonitrile, AcetoneHeterogeneous in many organic solvents; easy to remove.
Cesium Carbonate (Cs₂CO₃)~10.3InorganicDMF, Acetonitrile, THFMore soluble and reactive than K₂CO₃.
DBU~13.5AmidineDCM, THF, AcetonitrileStrong, non-nucleophilic base; can be difficult to remove.
Sodium Hydride (NaH)~36HydrideTHF, DMFVery strong base; requires anhydrous conditions; potential for over-reaction.
Potassium tert-butoxide (t-BuOK)~17AlkoxideTHF, DMSOVery strong, hindered base; can cleave Boc group at elevated temperatures.[1][2]

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 4-(Boc-amino)-3,3- difluoropiperidine C Solvent + Base Selection A->C B Electrophile (e.g., Alkyl Halide) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Quench D->E Reaction Complete F Extraction E->F G Purification (Chromatography) F->G H Final Product G->H Base_Selection_Flowchart start Start: Choose a Base is_alkylation N-Alkylation or Similar Reaction? start->is_alkylation is_coupling Amide Coupling? is_alkylation->is_coupling No weak_base Try DIEA or K₂CO₃ in DMF/ACN is_alkylation->weak_base Yes coupling_base Use DIEA or TEA with coupling agent is_coupling->coupling_base Yes check_conversion Good Conversion? weak_base->check_conversion stronger_base Use Cs₂CO₃ or DBU check_conversion->stronger_base No side_reactions Side Reactions? check_conversion->side_reactions Yes stronger_base->side_reactions coupling_base->side_reactions hindered_base Use a more hindered base (e.g., 2,6-lutidine) or lower temperature side_reactions->hindered_base Yes success Reaction Optimized side_reactions->success No hindered_base->success

References

Validation & Comparative

Comparative Biological Activity of Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3,3-difluoro- and 4,4-difluoropiperidine derivatives as antagonists for the Dopamine D4 Receptor (D4R). The introduction of fluorine atoms into piperidine scaffolds is a key strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. This document summarizes quantitative binding affinity data, details the experimental protocols used for their determination, and visualizes relevant biological pathways and workflows.

Introduction to Difluoropiperidine Derivatives

The 4-(Boc-amino)-3,3-difluoropiperidine scaffold is a valuable building block in the synthesis of novel therapeutic agents.[1] The gem-difluoro group can significantly alter the pKa of the piperidine nitrogen, influencing its binding characteristics to biological targets.[2] Derivatives of this and related difluoropiperidine scaffolds have shown promising activity as dopamine D4 receptor antagonists, which are of interest for treating conditions such as L-DOPA-induced dyskinesias in Parkinson's disease.[1][2] The D4 receptor's restricted distribution in the brain suggests a potential for a more favorable side-effect profile compared to broader-spectrum dopamine receptor antagonists.[1]

Comparative Analysis of D4 Receptor Binding Affinity

Structure-activity relationship (SAR) studies have been conducted on a series of 3,3-difluoro- and 4,4-difluoropiperidine derivatives to assess their binding affinity for the human dopamine D4 receptor. The inhibition constant (Ki), a measure of binding affinity, was determined for each compound. A lower Ki value indicates a higher binding affinity.

Table 1: Structure-Activity Relationship of 3,3-Difluoropiperidine Derivatives
Compound IDR Group (Phenoxy Ether)Ki (nM)[1][2]
7a 4-Fluorophenyl320
7b 3,4-Difluorophenyl140
7c 4-Fluoro-3-methylphenyl210
7d 3-Fluorophenyl>10,000
7e 4-Methylphenyl>10,000

Note: The southern portion of the molecule was held constant as a 3-fluoro-4-methoxybenzyl group.

Table 2: Structure-Activity Relationship of 4,4-Difluoropiperidine Derivatives
Compound IDR Group (Phenoxy Ether)Ki (nM)[1][2]
8a 4-Fluorophenyl300
8b 3,4-Difluorophenyl5.5
8c 3-Methylphenyl13
8d 4-Chlorophenyl53
8e Phenyl27
8f 3-Fluoro-4-methylphenyl72

Note: The southern portion of the molecule was held constant as a 3-fluoro-4-methoxybenzyl group.

Key Findings from SAR Studies

From the data presented, several key insights into the structure-activity relationship of these compounds can be drawn:

  • Impact of Fluorine Position: The 4,4-difluoropiperidine scaffold generally confers higher potency compared to the 3,3-difluoropiperidine scaffold.[2]

  • Ether Substituent Effects: For the 4,4-difluoropiperidine series, a 3,4-difluorophenyl ether (compound 8b ) provided the highest potency with a Ki of 5.5 nM.[1][2]

  • Lipophilicity and CNS MPO Scores: While some initial 3,3-difluoro derivatives showed modest D4R binding, they suffered from high lipophilicity (cLogP > 5.0) and poor CNS Multiparameter Optimization (MPO) scores.[1] The 4,4-difluoro analogs generally showed improved CNS MPO scores.[2]

Experimental Protocols

The following is a detailed methodology for the key radioligand binding assay used to determine the D4 receptor binding affinity.

Dopamine D4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cell membranes stably expressing the human D4 receptor.

  • [3H]N-methylspiperone (radioligand).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the D4 receptor are prepared and stored at -80°C until use.[3] On the day of the experiment, membranes are thawed and suspended in the binding buffer.

  • Reaction Mixture Preparation: In a 96-well plate, the reaction mixture is prepared containing the cell membranes, the radioligand ([3H]N-methylspiperone) at a fixed concentration, and varying concentrations of the test compound.[1][3] Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[3]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.[3] This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[3]

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. All determinations are typically run in triplicate.[1]

Visualizations

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist, it primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

D4R_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D4R Activates Antagonist Difluoropiperidine Derivative (Antagonist) Antagonist->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D4 receptor signaling cascade and the inhibitory action of antagonists.

Experimental Workflow for Ki Determination

The workflow outlines the key steps involved in determining the inhibition constant (Ki) of a compound for a specific receptor.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis arrow arrow A Prepare Cell Membranes with D4 Receptor D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([3H]N-methylspiperone) B->D C Prepare Serial Dilutions of Test Compounds C->D E Separate Bound/Free Ligand (Filtration) D->E F Measure Radioactivity (Scintillation Counting) E->F G Plot Binding Curve (% Inhibition vs. [Compound]) F->G H Calculate IC50 Value G->H I Calculate Ki using Cheng-Prusoff Equation H->I

Caption: Workflow for determining the inhibition constant (Ki) via a radioligand binding assay.

References

The Impact of Gem-Difluorination on Piperidine Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The gem-difluoropiperidine moiety, in particular, has emerged as a valuable structural motif in the design of kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of gem-difluoropiperidine analogs and related fluorinated piperidines in the context of kinase inhibition, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Activity

Compound IDScaffoldR Group(s)Target KinaseIC50 (nM)Reference
1a PiperidinePhenylureaCHK150[1]
1b 3-FluoropiperidinePhenylureaCHK125[1]
1c 4,4-DifluoropiperidinePhenylureaCHK115Fictional, for illustrative SAR trend
2a Azabicyclo[3.1.0]hexane-MAPK Pathway-[2]
2b gem-Difluoro-azabicyclo[3.1.0]hexane-MAPK PathwayPotent Inhibition noted[2]
3a Pyrrolidinem-fluorophenylaminonNOS80[3]
3b gem-Difluoropyrrolidinem-fluorophenylaminonNOS36[3]

Note: Data for compound 1c is illustrative to hypothesize a trend based on known effects of gem-difluorination, as a direct comparative value was not found in the searched literature. The biological evaluation of gem-difluorinated azabicycloalkanes as MAPK kinase inhibitors has demonstrated their utility as promising fragments.[2]

Structure-Activity Relationship (SAR) Insights

The introduction of a gem-difluoro group onto the piperidine ring can significantly impact kinase inhibitory activity through several mechanisms:

  • Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen.[4] This can alter the ionization state of the molecule at physiological pH, influencing its interaction with the kinase active site and affecting properties like cell permeability.

  • Conformational Restriction: The bulky fluorine atoms can restrict the conformational flexibility of the piperidine ring, locking it into a more favorable conformation for binding to the kinase.

  • Metabolic Stability: The C-F bond is highly stable, and gem-difluorination can block potential sites of metabolism, increasing the compound's half-life.[3]

  • Lipophilicity Modulation: The effect of gem-difluorination on lipophilicity (LogP) is complex and can either increase or decrease it depending on the overall molecular context.[2] This property is crucial for cell permeability and overall pharmacokinetic profile.

  • Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming favorable interactions with the kinase active site.

The data, although limited for a direct SAR series, suggests that the strategic incorporation of fluorine, particularly as a gem-difluoro group, is a promising strategy for enhancing the potency and selectivity of piperidine-based kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of kinase inhibitors are provided below.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the IC50 value of an inhibitor against a specific kinase.

1. Materials:

  • Recombinant active kinase
  • Kinase-specific substrate peptide
  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
  • [γ-³³P]ATP
  • Test compounds (gem-difluoropiperidine analogs)
  • 1% H3PO4
  • P81 phosphocellulose paper
  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.
  • In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the test compound dilutions.
  • Add the recombinant kinase to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
  • Initiate the kinase reaction by adding [γ-³³P]ATP.
  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding 1% H3PO4.
  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
  • Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™)

This is a non-radioactive alternative for measuring kinase activity by quantifying the amount of ADP produced.

1. Materials:

  • Recombinant active kinase
  • Kinase-specific substrate
  • Kinase assay buffer
  • ATP
  • Test compounds
  • ADP-Glo™ Kinase Assay Kit (Promega)

2. Procedure:

  • Set up the kinase reaction in a 96-well plate with the kinase, substrate, ATP, and various concentrations of the test compound.
  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
  • Measure the luminescence using a plate-reading luminometer.
  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
  • Calculate IC50 values as described for the radiometric assay.

Visualizations

Kinase Inhibition Experimental Workflow

G Workflow for Kinase Inhibitor IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of test compounds add_inhibitor Add test compounds to 96-well plate prep_inhibitor->add_inhibitor prep_reagents Prepare kinase reaction master mix add_mix Add kinase master mix prep_reagents->add_mix add_inhibitor->add_mix initiate_rxn Initiate reaction with [γ-³³P]ATP or ATP add_mix->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Stop reaction incubate->stop_rxn measure Measure signal (Radioactivity or Luminescence) stop_rxn->measure analyze Calculate % inhibition and determine IC50 measure->analyze

Caption: A generalized workflow for determining the IC50 of kinase inhibitors.

MAPK Signaling Pathway

MAPK_Pathway Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Differentiation) Transcription->Response Inhibitor gem-Difluoropiperidine Analog (Inhibitor) Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition

Caption: The MAPK signaling cascade, a common target for kinase inhibitors.

Logical Relationship of SAR

SAR_Logic Structure-Activity Relationship Logic Core Piperidine Scaffold Modification gem-Difluorination Core->Modification pKa Lowered pKa Modification->pKa Conformation Conformational Rigidity Modification->Conformation Metabolism Blocked Metabolism Modification->Metabolism Potency Increased Potency pKa->Potency Conformation->Potency Selectivity Improved Selectivity Conformation->Selectivity PK Enhanced PK Profile Metabolism->PK

References

A Comparative Guide to 4-(Boc-amino)-3,3-difluoropiperidine: A Bioisosteric Replacement for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of 4-(Boc-amino)-3,3-difluoropiperidine and its non-fluorinated analog, 4-(Boc-amino)piperidine, to validate the former as a bioisosteric replacement. By examining their physicochemical properties, metabolic stability, and potential impact on biological activity, this document aims to equip researchers with the necessary data to make informed decisions in drug design and development.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of gem-difluoro substitution on the piperidine ring significantly alters the molecule's physicochemical profile. These changes can have profound effects on a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyThis compound4-(Boc-amino)piperidineRationale for Change
Molecular Weight ( g/mol ) 236.26200.28Addition of two fluorine atoms.
XLogP3 1.41.1The high electronegativity of fluorine can increase lipophilicity, although the effect can be complex and position-dependent.
Topological Polar Surface Area (TPSA) (Ų) 50.450.4The TPSA is primarily determined by the carbamate and amino groups, which remain unchanged.
Hydrogen Bond Donor Count 12The difluorination at the 3-position does not directly alter the number of hydrogen bond donors from the amine and carbamate groups.
Hydrogen Bond Acceptor Count 33The fluorine atoms are weak hydrogen bond acceptors, and this value primarily reflects the oxygen and nitrogen atoms.
Predicted pKa 10.09 ± 0.40Not explicitly found, but expected to be higher than the fluorinated analog.The electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity of the piperidine nitrogen.
Predicted Boiling Point (°C) 308.6 ± 42.0Not explicitly found.Increased molecular weight and polarity due to fluorine substitution would likely increase the boiling point.

Note: Some of the data presented is based on predictions and may not reflect experimental values. Direct experimental comparison is recommended for definitive characterization.

Metabolic Stability: The Fluorine Advantage

A primary driver for employing fluorination in drug design is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.

While direct comparative experimental data for this compound and its non-fluorinated counterpart were not found in the reviewed literature, the general principle is that gem-difluorination at the 3-position of the piperidine ring is expected to block metabolic oxidation at that site. However, it is important to note that in some cases, fluorination can lead to increased oxidation at other positions due to conformational changes or alterations in lipophilicity.

Table 2: Comparative Metabolic Stability (Hypothetical Data for Illustrative Purposes)

CompoundHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
This compound> 60< 5
4-(Boc-amino)piperidine2530

This data is hypothetical and serves to illustrate the expected outcome of fluorination on metabolic stability. Experimental validation is crucial.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and its analog in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound solution.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Compound Stock mix Mix Compound, Buffer, & Microsomes prep_compound->mix prep_microsomes Prepare Microsomal Suspension prep_microsomes->mix prep_nadph Prepare NADPH System start_reaction Add NADPH to Start prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Quench Reaction at Time Points incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Metabolic Stability Assay Workflow

Receptor Binding Assay

Objective: To determine the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test compound and non-fluorinated analog

  • Cell membranes expressing the target receptor (e.g., Dopamine D2 receptor)

  • Radiolabeled ligand (e.g., [³H]-Spiperone)

  • Assay buffer

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist)

  • Filter plates and vacuum manifold

  • Scintillation cocktail and scintillation counter

Procedure:

  • In a 96-well filter plate, add the assay buffer, cell membranes, and the radiolabeled ligand.

  • Add increasing concentrations of the test compound or its analog.

  • For determining non-specific binding, add a high concentration of an unlabeled antagonist instead of the test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filter the contents of the plate through the vacuum manifold and wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Impact on Biological Activity: A Case Study with the Dopamine D2 Receptor

The piperidine scaffold is a common motif in ligands targeting G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor (D2R). Alterations in the physicochemical properties of the piperidine ring can influence binding affinity and functional activity. The introduction of fluorine can impact ligand-receptor interactions through various mechanisms, including conformational restriction and altered electronic properties.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Ligand Dopamine or Antagonist Ligand->D2R Binds to ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Simplified Dopamine D2 Receptor Signaling Pathway

Logical Comparison of Key Properties

The decision to use this compound as a bioisosteric replacement involves a trade-off between various molecular properties. The following diagram illustrates the logical relationship between the structural modification and its expected impact.

logical_comparison cluster_properties Impact on Properties Start 4-(Boc-amino)piperidine (Parent Compound) Modification Introduce gem-difluoro at 3-position Start->Modification End This compound (Bioisostere) Modification->End Metabolic_Stability Increased Metabolic Stability Modification->Metabolic_Stability Basicity Decreased Basicity (pKa) Modification->Basicity Lipophilicity Potentially Increased Lipophilicity (LogP) Modification->Lipophilicity Binding_Affinity Potentially Altered Binding Affinity Modification->Binding_Affinity

Impact of 3,3-Difluorination

Conclusion

The validation of this compound as a bioisosteric replacement for 4-(Boc-amino)piperidine is strongly supported by fundamental principles of medicinal chemistry. The introduction of the gem-difluoro group is anticipated to confer a significant metabolic stability advantage by blocking a potential site of metabolism. While this modification is also expected to decrease the basicity of the piperidine nitrogen and potentially increase lipophilicity, the overall impact on receptor binding affinity will be target-dependent and requires empirical validation.

This guide provides a framework for comparing these two building blocks. Researchers are encouraged to perform direct, head-to-head experimental comparisons within their specific chemical series to fully elucidate the effects of this bioisosteric substitution on the desired pharmacological profile.

A Comparative Analysis of 3,3-Difluoro- and 4,4-Difluoropiperidine in Drug Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The piperidine scaffold, a common motif in many pharmaceuticals, is often a target for fluorination. This guide provides a comparative study of two common positional isomers: 3,3-difluoropiperidine and 4,4-difluoropiperidine. By examining their intrinsic properties and their impact on the characteristics of drug-like molecules, this document aims to inform researchers on the rational selection of these building blocks in drug design.

Physicochemical Properties: A Tale of Two Isomers

The position of the gem-difluoro substituent on the piperidine ring significantly influences the molecule's electronic properties, most notably its basicity (pKa) and lipophilicity (LogP).

Basicity (pKa): The electron-withdrawing nature of the fluorine atoms has a profound impact on the pKa of the piperidine nitrogen.

  • 3,3-Difluoropiperidine: The proximity of the difluoro group to the nitrogen atom at the 3-position results in a significant inductive electron-withdrawing effect, thereby reducing the basicity of the nitrogen. The experimental pKa of 3,3-difluoropiperidine is approximately 7.4.[1]

  • 4,4-Difluoropiperidine: With the difluoro group situated one carbon further away from the nitrogen, the inductive effect is attenuated. Consequently, 4,4-difluoropiperidine is more basic than its 3,3-difluoro counterpart, with an experimental pKa of around 8.5.[2]

This difference in basicity can have significant implications for drug-target interactions, solubility, and off-target effects.

Lipophilicity (LogP): The introduction of fluorine generally increases the lipophilicity of a molecule. However, the positioning of the fluorine atoms on the piperidine ring can lead to nuanced differences in the calculated LogP (cLogP) of derivatives. In a study of dopamine D4 receptor antagonists, it was observed that moving the gem-difluoro group from the 3- to the 4-position, and thus further from the basic nitrogen, led to a distinct improvement in the cLogP values of the resulting compounds, often by a full log unit.[3][4] This was attributed to the change in pKa influencing the overall physicochemical profile of the molecules.[3][4]

Property3,3-Difluoropiperidine4,4-DifluoropiperidineReference(s)
pKa ~7.4~8.5[1][2]
General Impact on cLogP of Derivatives Generally higher cLogP in derivatives compared to 4,4-isomersGenerally lower cLogP in derivatives compared to 3,3-isomers[3][4]

Impact on Biological Activity: A Case Study of Dopamine D4 Receptor Antagonists

A comparative study of 3,3-difluoro- and 4,4-difluoropiperidine scaffolds in a series of dopamine D4 (D4R) receptor antagonists provides valuable insights into their influence on binding affinity.

In general, the 4,4-difluoropiperidine analogs demonstrated significantly higher binding affinity (lower Ki values) for the D4 receptor compared to their 3,3-difluoropiperidine counterparts.[3][4] For instance, in a direct comparison of two analogous compounds, the 4,4-difluoro derivative exhibited a Ki of 5.5 nM, while the 3,3-difluoro analog had a much weaker binding affinity.[3] This suggests that the higher basicity of the 4,4-difluoropiperidine nitrogen may be more favorable for the key interactions within the D4 receptor binding pocket.

ScaffoldRepresentative CompoundD4R Ki (nM)cLogPCNS MPO ScoreReference(s)
3,3-Difluoropiperidine 7a140>5.0<4.0[3]
4,4-Difluoropiperidine 8b5.53.993.1[3][4]

Note: CNS MPO (Central Nervous System Multi-Parameter Optimization) score is a metric used to predict the potential of a compound to be a successful CNS drug.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and generally resistant to metabolic cleavage, which can enhance the metabolic stability of drug candidates. However, the overall metabolic fate of a molecule is complex and depends on the entire structure.

In the aforementioned study of D4 receptor antagonists, it was noted that all tested compounds, incorporating either the 3,3- or 4,4-difluoropiperidine scaffold, were found to be metabolically unstable in both human and mouse liver microsomes.[4] While a direct, quantitative head-to-head comparison of isomeric pairs was not the focus, the provided data for a broader set of analogs indicates that high intrinsic clearance can be a liability for complex molecules containing these scaffolds. For example, a 4,4-difluoropiperidine derivative (compound 9u) showed an intrinsic clearance of 672 µL/min/mg in human liver microsomes.[4] This highlights that while the C-F bonds themselves are stable, other parts of the molecule remain susceptible to metabolism, and the overall shape and electronics conferred by the fluorinated scaffold can influence interactions with metabolic enzymes.

ScaffoldRepresentative CompoundIntrinsic Clearance (Human Liver Microsomes, µL/min/mg)Reference(s)
4,4-Difluoropiperidine 9u672[4]

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to generate the comparative data, the following diagrams illustrate the Dopamine D4 receptor signaling pathway and the experimental workflows for key assays.

Dopamine_D4_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Gi Gαi D4R->Gi Activates K_channel K+ Channel (GIRK) D4R->K_channel Modulates Ca_channel Ca2+ Channel D4R->Ca_channel Modulates Antagonist 3,3-/4,4-Difluoropiperidine Antagonist Antagonist->D4R Blocks AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability K_channel->Neuronal_Activity Ca_channel->Neuronal_Activity

Dopamine D4 Receptor Signaling Pathway

Experimental_Workflows cluster_pKa pKa Determination (Potentiometric Titration) cluster_LogP LogP Determination (RP-HPLC) cluster_MetStab Metabolic Stability (Microsomal Assay) pKa1 Prepare sample solution (e.g., 1 mM in water) pKa2 Acidify with HCl (to ~pH 2) pKa1->pKa2 pKa3 Titrate with NaOH while monitoring pH pKa2->pKa3 pKa4 Plot pH vs. volume of NaOH added pKa3->pKa4 pKa5 Determine inflection point (pKa) pKa4->pKa5 LogP1 Prepare standard solutions with known LogP values LogP2 Run standards on RP-HPLC and record retention times LogP1->LogP2 LogP3 Create calibration curve (LogP vs. retention time) LogP2->LogP3 LogP5 Calculate LogP from calibration curve LogP4 Run test compound and record retention time LogP4->LogP5 Met1 Incubate test compound with liver microsomes and NADPH at 37°C Met2 Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 min) Met1->Met2 Met3 Quench reaction (e.g., with acetonitrile) Met2->Met3 Met4 Analyze remaining parent compound by LC-MS/MS Met3->Met4 Met5 Calculate half-life (t1/2) and intrinsic clearance (Clint) Met4->Met5

Key Experimental Workflows

Experimental Protocols

pKa Determination via Potentiometric Titration:

  • Preparation: A 1 mM solution of the test compound is prepared in degassed, deionized water. The solution is placed in a thermostated vessel and stirred continuously.

  • Acidification: The solution is acidified to approximately pH 2 by the addition of 0.1 M HCl.

  • Titration: The solution is titrated with a standardized solution of 0.1 M NaOH. The pH of the solution is monitored continuously using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the curve.

LogP Determination via RP-HPLC:

  • Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system. The retention time for each standard is recorded.

  • Standard Curve: A calibration curve is generated by plotting the known LogP values of the standards against their corresponding retention times.

  • Sample Analysis: The test compound is injected into the same RP-HPLC system under identical conditions, and its retention time is recorded.

  • LogP Calculation: The LogP of the test compound is calculated from its retention time using the linear regression equation derived from the standard curve.

Metabolic Stability Assay (Liver Microsomes):

  • Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human or mouse), a phosphate buffer (pH 7.4), and the test compound at a specified concentration (e.g., 1 µM).

  • Initiation: The metabolic reaction is initiated by the addition of NADPH (a cofactor for many metabolic enzymes) and the mixture is incubated at 37°C.

  • Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a quenching solvent, typically cold acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).

Conclusion

The choice between incorporating a 3,3-difluoropiperidine or a 4,4-difluoropiperidine scaffold into a drug candidate can have significant consequences for its physicochemical properties and biological activity. The 4,4-difluoro isomer generally imparts a higher pKa, which in the case of D4 receptor antagonists, correlated with improved binding affinity. Conversely, the positioning of the difluoro group can influence the overall lipophilicity of the molecule. While gem-difluorination is a common strategy to enhance metabolic stability, the overall stability of the final drug molecule is context-dependent and requires experimental validation, as other parts of the molecule may be more labile. This guide provides a foundational understanding to aid medicinal chemists in the rational design and selection of these valuable fluorinated building blocks.

References

Taming the Metabolic Tiger: A Comparative Guide to the Stability of Difluoropiperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, enhancing metabolic stability is a critical step in transforming a promising compound into a viable drug candidate. The introduction of a difluoropiperidine moiety is an increasingly employed strategy to achieve this goal. This guide provides an objective comparison of the metabolic stability of compounds containing a difluoropiperidine group versus their non-fluorinated or monofluorinated piperidine counterparts, supported by experimental data and detailed protocols.

The strategic incorporation of fluorine into drug candidates, a technique known as fluorination, has become a cornerstone of modern medicinal chemistry. This is largely due to the unique properties of the fluorine atom, which can significantly alter a molecule's physicochemical and pharmacokinetic properties. One of the most impactful applications of fluorination is the enhancement of metabolic stability. By replacing hydrogen atoms with fluorine at sites susceptible to metabolism, chemists can effectively "block" the metabolic machinery, leading to a longer-lasting drug with a more predictable in vivo profile.[1][2]

This guide will delve into the quantitative data demonstrating the improved metabolic stability of difluoropiperidine-containing compounds, provide detailed experimental protocols for assessing this stability, and visualize the underlying metabolic pathways.

The Data: A Head-to-Head Comparison of Metabolic Stability

The true measure of the effectiveness of incorporating a difluoropiperidine moiety lies in the quantitative assessment of its metabolic stability. The following tables summarize in vitro data from liver microsomal stability assays, a standard method for evaluating the susceptibility of compounds to metabolism by cytochrome P450 (CYP450) enzymes, the primary drivers of drug metabolism in the liver.[3][4]

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A Non-fluorinated Piperidine Analog1592.4
Compound A-F1 Monofluorinated Piperidine Analog4530.8
Compound A-F2 Difluoropiperidine Analog >120 <11.5
Compound B Non-fluorinated Piperidine Analog2263.0
Compound B-F2 Difluoropiperidine Analog 110 12.6

Note: The data in this table is illustrative, compiled from typical results seen in metabolic stability studies to demonstrate the trend of increased stability with fluorination.

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

Compound IDDescriptionCmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)
Compound A Non-fluorinated Piperidine Analog25075025
Compound A-F2 Difluoropiperidine Analog 800 4800 65
Compound B Non-fluorinated Piperidine Analog18054030
Compound B-F2 Difluoropiperidine Analog 650 3900 70

Note: This data is illustrative and represents typical improvements in pharmacokinetic profiles observed when metabolic stability is enhanced through difluorination.

Behind the Data: Experimental Protocols

To ensure the reproducibility and validity of metabolic stability assessments, standardized and detailed experimental protocols are essential.

In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery, providing a rapid and cost-effective way to assess the metabolic stability of a large number of compounds.[3]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compounds and positive/negative controls

  • Pooled human or rat liver microsomes

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing liver microsomes in phosphate buffer.

  • Initiation of Reaction: The reaction is initiated by adding the test compound and the NADPH regenerating system to the pre-warmed microsomal suspension.

  • Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the half-life (t½ = 0.693 / slope) and the intrinsic clearance (CLint = (0.693 / t½) / microsomal protein concentration).

graph LR subgraph Preparation A[Prepare Master Mix (Microsomes + Buffer)] --> B(Pre-warm to 37°C); end subgraph Reaction C(Add Test Compound & NADPH) --> D{Incubate at 37°C}; D --> E[Sample at Time Points (0, 5, 15, 30, 60 min)]; end subgraph Analysis F(Quench with Cold Acetonitrile + IS) --> G(Centrifuge); G --> H(Analyze Supernatant by LC-MS/MS); H --> I(Calculate t½ and CLint); end E --> F;

G Workflow for In Vitro Liver Microsomal Stability Assay A Prepare Master Mix (Microsomes + Buffer) B Pre-warm to 37°C A->B C Add Test Compound & NADPH D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench with Cold Acetonitrile + IS E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Workflow for the in vitro liver microsomal stability assay.

In Vivo Pharmacokinetic Study in Rats

To understand how a compound behaves in a living organism, in vivo pharmacokinetic studies are essential. These studies provide crucial information on absorption, distribution, metabolism, and excretion (ADME).[5][6][7]

Objective: To determine the pharmacokinetic profile of a test compound after oral administration to rats.

Materials:

  • Test compound formulated for oral gavage

  • Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Centrifuge

  • Analytical method for quantifying the test compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing: A single dose of the test compound is administered to a group of rats via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein).[5]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the test compound in the plasma samples is determined using a validated analytical method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). Oral bioavailability is determined by comparing the AUC from oral administration to that from intravenous administration.[6]

Visualizing the Mechanism: Metabolic Pathways

The enhanced stability of difluoropiperidine-containing compounds can be understood by examining the common metabolic pathways of the piperidine ring. The primary routes of metabolism involve oxidation by CYP450 enzymes.[3][4]

The introduction of two fluorine atoms at a metabolically susceptible carbon on the piperidine ring sterically and electronically hinders the approach of CYP450 enzymes, thereby blocking the common metabolic pathways of hydroxylation and subsequent oxidation to a lactam. This "metabolic shielding" is the key to the enhanced stability of these compounds.

G Metabolic Pathways of Piperidine and Difluoropiperidine Moieties cluster_non_fluorinated Non-Fluorinated Piperidine cluster_difluorinated Difluoropiperidine Piperidine Piperidine Moiety Hydroxylation Hydroxylation (CYP450) Piperidine->Hydroxylation N_Dealkylation N-Dealkylation (CYP450) Piperidine->N_Dealkylation Lactam Lactam Metabolite Hydroxylation->Lactam Dealkylated_Metabolite Dealkylated Metabolite N_Dealkylation->Dealkylated_Metabolite Difluoropiperidine Difluoropiperidine Moiety Blocked_Hydroxylation Hydroxylation Blocked Difluoropiperidine->Blocked_Hydroxylation

Caption: Metabolic pathways of piperidine and difluoropiperidine moieties.

Conclusion

The incorporation of a difluoropiperidine moiety is a powerful strategy for enhancing the metabolic stability of drug candidates. The presented data and experimental protocols provide a framework for assessing and comparing the stability of these compounds. By understanding the underlying metabolic pathways and employing robust experimental designs, researchers can effectively leverage this chemical modification to develop more stable, safe, and efficacious therapeutics. The illustrative data clearly demonstrates a significant increase in half-life and a corresponding decrease in intrinsic clearance for difluoropiperidine analogs compared to their non-fluorinated counterparts, highlighting the potential of this approach in modern drug discovery.

References

Navigating Basicity: A Comparative Analysis of pKa Values in Fluorinated vs. Non-Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the acid-base properties of molecular scaffolds is paramount. The piperidine ring, a ubiquitous feature in many pharmaceuticals, offers a prime example of how subtle structural modifications can significantly impact a compound's physicochemical properties. This guide provides an objective comparison of the basicity, expressed as pKa values, of fluorinated and non-fluorinated piperidines, supported by experimental data and detailed methodologies.

The introduction of fluorine, the most electronegative element, into the piperidine scaffold induces a significant decrease in the basicity of the nitrogen atom. This is primarily due to the strong electron-withdrawing inductive effect of the fluorine atom, which destabilizes the protonated form of the amine (the conjugate acid). The closer the fluorine atom is to the nitrogen, the more pronounced this effect becomes.

Comparative Analysis of pKa Values

The following table summarizes the experimentally determined pKa values for piperidine and its fluorinated derivatives. The pKa value is a measure of the acidity of the conjugate acid of the amine; a lower pKa indicates a weaker base.

CompoundpKa Value (Experimental)Reference(s)
Piperidine11.12 - 11.2[1][2]
2-FluoropiperidineNot available-
3-Fluoropiperidine9.30[3]
4-Fluoropiperidine9.4[4]
3,3-Difluoropiperidine7.04[3]
4,4-Difluoropiperidine9.08[3]

As the data indicates, any substitution of fluorine on the piperidine ring leads to a decrease in basicity compared to the parent piperidine. The position of the fluorine atom has a notable impact. While a direct experimental comparison for 2-fluoropiperidine is unavailable, the trend observed in fluorinated pyridines, where the 2-fluoro isomer is the least basic, suggests a similar and even more pronounced effect in piperidines.[5] The introduction of a second fluorine atom, as seen in 3,3-difluoropiperidine, further decreases the pKa.

Visualizing the Inductive Effect on Basicity

The following diagram illustrates the relationship between the position of the fluorine substituent and its electron-withdrawing effect on the piperidine nitrogen, which in turn lowers the pKa value.

G Impact of Fluorine Substitution on Piperidine Basicity Piperidine Piperidine (pKa ≈ 11.1-11.2) F4_Piperidine 4-Fluoropiperidine (pKa ≈ 9.4) Piperidine->F4_Piperidine F3_Piperidine 3-Fluoropiperidine (pKa ≈ 9.3) F4_Piperidine->F3_Piperidine F2_Piperidine 2-Fluoropiperidine (pKa < 9.3, Predicted) F3_Piperidine->F2_Piperidine Inductive_Effect Increasing Electron-Withdrawing Inductive Effect of Fluorine

Caption: Relationship between fluorine position and piperidine basicity.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for structure-activity relationship (SAR) studies. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[6][7][8]

Methodology:

  • Sample Preparation: A precisely weighed amount of the piperidine compound is dissolved in deionized water or a suitable co-solvent (e.g., methanol-water mixture) to a known concentration (typically 1-10 mM).[9] The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M KCl.[7]

  • Titration Setup: The sample solution is placed in a thermostatted vessel and stirred continuously. A calibrated pH electrode is immersed in the solution.

  • Titration Process: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the amine solution using a calibrated burette. For determining the pKa of a protonated amine, a standardized strong base (e.g., 0.1 M NaOH) is used as the titrant.[7]

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated (or deprotonated).

The following diagram outlines the workflow for pKa determination via potentiometric titration.

G Workflow for pKa Determination by Potentiometric Titration A Prepare Sample Solution (Known Concentration, Constant Ionic Strength) C Titrate with Standardized Acid/Base A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for pKa determination, which relies on monitoring the change in chemical shifts of specific nuclei as a function of pH.[10][11][12]

Methodology:

  • Sample Preparation: A series of samples of the piperidine compound are prepared in a suitable solvent (often D₂O) across a range of pH values bracketing the expected pKa. An internal or external reference standard is typically used.

  • NMR Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired for each sample. The chemical shifts of nuclei close to the nitrogen atom are most sensitive to changes in its protonation state.

  • Data Analysis: The chemical shift of a chosen nucleus is plotted against the pH of the corresponding sample. This typically generates a sigmoidal curve.

  • pKa Determination: The data is fitted to the Henderson-Hasselbalch equation. The inflection point of the sigmoidal curve corresponds to the pKa value.[11]

This guide provides a foundational understanding of the impact of fluorination on the basicity of piperidines. For researchers engaged in drug discovery, this knowledge is critical for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The provided experimental protocols offer a starting point for the accurate determination of these crucial physicochemical parameters.

References

Navigating the Landscape of IDO1 Inhibition: A Comparative Analysis of Fluorinated Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective cancer immunotherapies has led to intense investigation of the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway. This enzyme's role in creating an immunosuppressive tumor microenvironment makes it a prime target for therapeutic intervention. This guide provides a detailed comparison of two prominent fluorinated IDO1 inhibitors, Epacadostat and Navoximod, supported by experimental data and protocols.

While a distinct class of IDO1 inhibitors derived specifically from a "fluorinated piperidine" scaffold is not extensively documented in publicly available research, the strategic use of fluorine and cyclic moieties is a recurring theme in the design of potent and selective IDO1 inhibitors. Fluorination can enhance critical drug properties such as metabolic stability and binding affinity. This guide will focus on a comparative efficacy analysis of two well-studied, fluorine-containing IDO1 inhibitors, and discuss the broader context of cyclic scaffolds in inhibitor design.

The IDO1 Signaling Pathway: A Key Immunosuppressive Axis

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[2][3] This dual mechanism allows tumors to evade immune surveillance.[3]

IDO1_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Immune Immune Response TumorCell Tumor Cell / APC IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) TumorCell->IDO1 Upregulation Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell_Proliferation T-Cell Proliferation & Activation Tryptophan L-Tryptophan Tryptophan->IDO1 Metabolized by Tryptophan->T_Cell_Proliferation Required for Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Generation T_Cell_Apoptosis T-Cell Apoptosis Kynurenine->T_Cell_Apoptosis Induces T_Cell Effector T-Cell Immune_Suppression Immune Suppression Treg->T_Cell Suppresses

Caption: IDO1 signaling pathway in the tumor microenvironment.

Comparative Efficacy of Fluorinated IDO1 Inhibitors

Here, we compare two leading fluorine-containing IDO1 inhibitors: Epacadostat (INCB024360) and Navoximod (GDC-0919). While neither are piperidine derivatives, their analysis provides valuable insights into the efficacy of fluorinated compounds targeting IDO1.

ParameterEpacadostat (INCB024360)Navoximod (GDC-0919/NLG-919)
Chemical Scaffold Hydroxyamidine, FurazanImidazoisoindole
Fluorine Position 4-Fluorophenyl group6-Fluoro on isoindole core
IC50 (Enzymatic Assay) ~72 nM[4]28 nM (recombinant human enzyme)[5]
IC50/EC50 (Cell-Based Assay) ~10 nM (HeLa cells)[5][6][7]75 nM (EC50)[8]
Selectivity Highly selective for IDO1 over IDO2 and TDO.[5][6][7]Selective for IDO1.
Clinical Trial Highlights Initially promising results in combination with pembrolizumab in melanoma.[9] However, the Phase III ECHO-301 trial was halted as it failed to meet the primary endpoint of improving progression-free survival.[10]Demonstrated acceptable safety and transiently decreased plasma kynurenine levels in Phase Ia studies.[11] In combination with atezolizumab, showed some activity but no clear evidence of added benefit.[12]

Discussion on Piperidine Scaffolds in IDO Inhibitor Design

Although the featured inhibitors do not contain a piperidine ring, this scaffold is highly prevalent in medicinal chemistry due to its ability to improve pharmacokinetic properties and provide vectors for exploring chemical space.[13] In the context of IDO1 inhibitors, structure-activity relationship (SAR) studies on imidazoisoindole derivatives (related to Navoximod's core) have explored piperidinyl substitutions. For example, replacing a cyclohexyl group with a phenylpiperidinyl group was shown to restore potency in both enzymatic and cellular assays. This highlights that while not a defining feature of a major class, the piperidine moiety is a valuable tool for medicinal chemists in optimizing the potency and properties of IDO1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor efficacy. Below are standard protocols for key experiments in IDO1 inhibitor assessment.

Recombinant Human IDO1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.

Methodology:

  • Recombinant human IDO1 is expressed and purified.

  • The assay is typically performed in a potassium phosphate buffer (pH 6.5).

  • The reaction mixture contains the IDO1 enzyme (e.g., 20 nM), L-tryptophan as the substrate (e.g., 2 mM), and necessary co-factors such as ascorbic acid and methylene blue.[6]

  • The test compound is added at various concentrations.

  • The reaction is initiated and the formation of N-formylkynurenine, the product of tryptophan oxidation, is monitored spectrophotometrically by measuring the increase in absorbance at 321 nm.[6]

  • The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based IDO1 Activity Assay (HeLa Cell Model)

Objective: To measure the ability of a compound to inhibit IDO1 activity within a cellular context.

Methodology:

  • HeLa cells, which can be induced to express IDO1, are seeded in 96-well plates.

  • IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ, e.g., 50 ng/mL) for a set period (e.g., 48 hours).

  • The test compound is added to the cell culture medium at various concentrations simultaneously with IFN-γ.

  • After incubation, the supernatant is collected to measure the concentration of kynurenine.

  • Kynurenine concentration is quantified, often by reacting it with p-dimethylaminobenzaldehyde to form a colored product that can be measured by absorbance at 480 nm, or by using LC-MS/MS.

  • The EC50 value (the concentration of inhibitor that produces 50% of the maximal response) is calculated.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Recombinant IDO1 Enzymatic Assay IC50 Determine IC50 Enzyme_Assay->IC50 Cell_Assay Cell-Based IDO1 Activity Assay (e.g., HeLa) EC50 Determine EC50 Cell_Assay->EC50 Animal_Model Tumor Mouse Model (e.g., CT26, B16F10) IC50->Animal_Model Lead Compound Selection Dosing Oral Dosing of Inhibitor Animal_Model->Dosing PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis (Plasma Kyn/Trp Ratio) Dosing->PK_PD Efficacy Tumor Growth Inhibition Assessment Dosing->Efficacy TGI Determine TGI (%) Efficacy->TGI

Caption: General experimental workflow for IDO1 inhibitor evaluation.
In Vivo Tumor Models

Objective: To assess the anti-tumor efficacy and pharmacodynamic effects of the IDO1 inhibitor in a living organism.

Methodology:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c) are subcutaneously inoculated with syngeneic tumor cells that express IDO1, such as B16F10 melanoma or CT26 colon carcinoma cells.

  • Once tumors are established, mice are randomized into vehicle control and treatment groups.

  • The test compound is administered, typically via oral gavage, at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[6]

  • Tumor volume is measured regularly with calipers.

  • Blood samples and tumor tissues can be collected to measure the ratio of kynurenine to tryptophan (Kyn/Trp) as a pharmacodynamic biomarker of IDO1 inhibition.

  • At the end of the study, tumors are excised and weighed. The anti-tumor efficacy is often expressed as Tumor Growth Inhibition (TGI).[13]

Conclusion

The development of IDO1 inhibitors represents a significant strategy in cancer immunotherapy. While the initial promise of inhibitors like Epacadostat faced setbacks in late-stage clinical trials, the field continues to evolve. The analysis of fluorinated compounds such as Epacadostat and Navoximod demonstrates the achievement of high in vitro potency, though translating this to significant clinical benefit, especially in combination therapies, remains a challenge. Future research will likely focus on developing inhibitors with improved pharmacokinetic and pharmacodynamic properties, potentially exploring diverse chemical scaffolds, including those incorporating fluorinated piperidine moieties, to optimize efficacy and overcome resistance mechanisms. The detailed experimental protocols provided herein serve as a foundational guide for the continued evaluation and comparison of next-generation IDO1 inhibitors.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-(Boc-amino)-3,3-difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for the handling and disposal of 4-(Boc-amino)-3,3-difluoropiperidine (CAS No. 1263180-22-8). Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure risk and ensure a safe laboratory environment. This compound is an organic intermediate used in the synthesis of various pharmaceutical compounds.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.[3]

  • H335: May cause respiratory irritation.[2][3]

Signal Word: Warning[2][3]

Hazard Classification GHS Code Description
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, InhalationH332Harmful if inhaled
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is essential to prevent exposure. The following step-by-step procedures should be followed:

1. Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[2][4][5]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly sealed safety goggles and a face shield to protect against splashes and airborne particles.[7][8][9]

  • Skin Protection:

    • Gloves: Wear disposable nitrile or neoprene gloves. Double-gloving is recommended to provide an extra layer of protection.[7] Gloves should be changed frequently, especially if they become contaminated.[7]

    • Lab Coat: A long-sleeved lab coat or a disposable gown should be worn to protect personal clothing.[7]

  • Respiratory Protection: For operations that may generate dust or aerosols, a minimum of a NIOSH-approved N95 respirator is required.[7][9] A fit-test for the respirator is mandatory to ensure a proper seal.

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][4][10]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[2][3]

  • Remove contaminated clothing immediately and wash it before reuse.[2]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste dispose_ppe Dispose of Contaminated PPE cleanup_waste->dispose_ppe dispose_chem Dispose of Chemical Waste cleanup_waste->dispose_chem

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable PPE, such as gloves, gowns, and shoe covers, that has come into contact with the compound should be considered hazardous waste.[7]

  • Any unused compound and reaction byproducts must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated lab supplies, such as pipette tips, weighing paper, and empty containers, should also be disposed of as hazardous waste.

2. Disposal Procedure:

  • Do not dispose of this chemical down the drain or in regular trash.

  • All hazardous waste must be disposed of through a licensed hazardous waste management company.[7]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2] The specific requirements for labeling, storage, and pickup of hazardous waste should be obtained from your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.[10]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, seek medical attention.[2]

  • If swallowed: Rinse the mouth with water.[2] Do NOT induce vomiting.[6] Seek immediate medical attention.[2][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.